PPHP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-5-hydroperoxypent-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMIOKTOYAPHO-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCOO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCOO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044913 | |
| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94242-71-4, 87864-20-8 | |
| Record name | 5-Phenylpent-4-enyl-1-hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87864-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP) is a synthetic, unsaturated hydroperoxide that serves as a valuable tool in the study of peroxidase enzymes, particularly cyclooxygenases (COX-1 and COX-2). Its enzymatic reduction to 5-phenyl-4E-pentenyl-1-alcohol (PPA) provides a quantifiable measure of peroxidase activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and its application in experimental protocols. Furthermore, it explores its potential, though currently unconfirmed, role in modulating inflammatory signaling pathways and its utility in screening for novel therapeutic agents.
Introduction
Peroxidases are a broad class of enzymes that catalyze the reduction of hydroperoxides. Within this class, the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, are of significant interest as they are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The peroxidase activity of COX enzymes is integral to their catalytic cycle, which converts arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.
This compound has been developed as a specific substrate for the peroxidase activity of these and other peroxidases. The enzymatic reduction of this compound to its corresponding alcohol, PPA, can be readily monitored, providing a robust method for assaying peroxidase activity. This makes this compound a useful reagent for characterizing the kinetic properties of peroxidases and for screening potential inhibitors or modulators of their activity. The potential to identify compounds with antithrombotic, antimetastatic, or anti-inflammatory properties through this compound-based assays highlights its importance in drug discovery and development.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Not available |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. |
| Structure |
Synthesis of this compound
Proposed Synthetic Pathway
References
An In-depth Technical Guide to 5-phenyl-4E-pentenyl-1-hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP), a crucial substrate for the characterization of peroxidases. This document details its chemical structure, physical properties, and its application in enzymatic assays, including experimental protocols and data presentation.
Core Concepts: Chemical Identity and Properties
5-phenyl-4E-pentenyl-1-hydroperoxide is an organic hydroperoxide that serves as a valuable tool in biochemical research, particularly in the study of peroxidase enzymes. Its chemical structure consists of a phenyl group attached to a five-carbon pentenyl chain with a hydroperoxide group at the terminal position. The "4E" designation indicates a trans configuration of the double bond in the pentenyl chain.
| Property | Value |
| Common Name | trans-5-Phenyl-4-pentenyl hydroperoxide[1] |
| Synonyms | This compound, (4E)-5-Phenyl-4-penten-1-yl hydroperoxide[1] |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| SMILES String | c1ccc(cc1)/C=C/CCCOO[1] |
| InChI Key | MQSMIOKTOYAPHO-WEVVVXLNSA-N |
| Appearance | Typically supplied as a solution in ethanol |
| Storage | Store at -20°C for long-term stability |
Enzymatic Reduction and Signaling Pathway
This compound is a substrate for a wide range of plant and animal peroxidases. The enzymatic reaction involves the reduction of the hydroperoxide group of this compound to an alcohol, yielding 5-phenyl-4E-pentenol (PPA). This reaction is dependent on the presence of a reducing substrate, which becomes oxidized in the process. The ability of a compound to act as a reducing substrate in this assay can be indicative of its antioxidant or other biological activities.
Caption: Enzymatic reduction of this compound by peroxidase.
Experimental Protocols
The following is a generalized protocol for a peroxidase assay using this compound, based on the methodology described by Weller et al. (1985). This assay allows for the detection of peroxidase activity and the screening of potential peroxidase-reducing substrates.
Materials
-
5-phenyl-4E-pentenyl-1-hydroperoxide (this compound) solution in ethanol
-
Peroxidase enzyme (e.g., Horseradish Peroxidase, HRP)
-
Reducing substrate (e.g., phenol, guaiacol)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Quenching solution (e.g., perchloric acid)
-
Solid-phase extraction (SPE) cartridges
-
HPLC system with a UV detector
-
Solvents for HPLC (e.g., methanol, water)
Assay Procedure
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the buffer, the peroxidase enzyme, and the reducing substrate.
-
Initiation of Reaction: Start the reaction by adding a known concentration of the this compound solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Isolate the substrate (this compound) and the product (PPA) from the reaction mixture using solid-phase extraction.
-
HPLC Analysis: Separate and quantify this compound and PPA using isocratic reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[1] The decrease in this compound concentration or the increase in PPA concentration is used to determine the reaction rate.
Experimental Workflow
The following diagram illustrates the general workflow for the peroxidase assay.
Caption: General workflow for a peroxidase assay using this compound.
Quantitative Data
The enzymatic reduction of this compound allows for the determination of key kinetic parameters of peroxidases. The following table summarizes the kinetic data for horseradish peroxidase (HRP) using this compound as a substrate, as reported by Weller et al. (1985).[1]
| Enzyme | Reducing Substrate | Kinetic Parameter | Value |
| Horseradish Peroxidase (HRP) | Phenol | Kₘ for Phenol | 252 µM[1] |
| Horseradish Peroxidase (HRP) | Phenol | Turnover Number | 1.05 x 10⁴ min⁻¹[1] |
| Horseradish Peroxidase (HRP) | Guaiacol | Kₘ for this compound | 18 µM[1] |
Conclusion
5-phenyl-4E-pentenyl-1-hydroperoxide is an indispensable tool for researchers in biochemistry and drug development. Its use in peroxidase assays provides a reliable method for characterizing enzyme kinetics and for screening compounds for their potential as peroxidase-reducing substrates. The detailed protocols and data presented in this guide offer a solid foundation for the application of this compound in the laboratory.
References
PPHP: A Comprehensive Technical Guide for Peroxidase-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of sensitive detection methodologies, chemiluminescent assays have become indispensable tools for researchers in life sciences and drug development. At the heart of many of these assays are peroxidase enzymes, most notably horseradish peroxidase (HRP), which catalyze the oxidation of a substrate to produce a detectable signal. While a variety of substrates are commercially available, 3-(p-hydroxyphenyl)propionic acid (PPHP), a chemiluminescent substrate, offers a versatile and reliable option for the detection of peroxidase activity in a range of applications, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.
This technical guide provides an in-depth exploration of this compound as a substrate for peroxidase enzymes. It covers the core principles of its action, detailed experimental protocols, quantitative performance data, and its relevance in the context of cellular signaling pathways.
Core Principles: The Chemistry of this compound-Mediated Chemiluminescence
The enzymatic reaction of peroxidases with this compound, in the presence of an enhancer and hydrogen peroxide (H₂O₂), results in the emission of light. While the precise mechanism for this compound is not as extensively documented as that of luminol-based systems, the fundamental principle involves the HRP-catalyzed oxidation of this compound to an excited-state intermediate. This intermediate then decays to a lower energy state, releasing the excess energy as photons of light. The intensity and duration of the light emission are proportional to the amount of peroxidase enzyme present, allowing for quantitative analysis.
The general reaction can be summarized as follows:
Quantitative Performance Data
The selection of a peroxidase substrate is often guided by its kinetic parameters, which dictate the sensitivity and dynamic range of an assay. While comprehensive comparative data for this compound against all other substrates under identical conditions is limited in publicly available literature, some key performance indicators have been reported.
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | Detection Limit | Signal Duration |
| This compound | Plasma Peroxidase | 54 | - | - | - |
| TMB | HRP | - | - | Picogram to Femtogram | Minutes |
| DAB | HRP | - | - | Nanogram | Stable Precipitate |
| ECL | HRP | - | - | Picogram to Femtogram | Hours |
Note: The table above provides a general comparison. Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The apparent Km value for this compound with plasma peroxidase is 54 µM.[1]
Experimental Protocols
Detailed and optimized protocols are critical for achieving reliable and reproducible results. The following sections provide step-by-step methodologies for the use of this compound in ELISA and Western blotting.
This compound-Based Chemiluminescent ELISA Protocol
This protocol outlines a standard indirect ELISA procedure using a this compound-based substrate for signal detection.
References
In-Depth Technical Guide: Discovery and Synthesis of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PPHP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PPHP), a principal monohydroxylated metabolite of the dissociative anesthetic Phencyclidine (PCP). This compound, also known by the synonym PCHP, serves as an important analytical marker for PCP exposure and exhibits its own distinct pharmacological profile. This document details the discovery of this compound as a metabolite, provides a detailed protocol for its chemical synthesis, summarizes its pharmacological activities with quantitative data, and illustrates key biological and experimental workflows.
Discovery and Identification
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine was identified as a primary metabolite of Phencyclidine (PCP) through metabolic studies aimed at understanding the biotransformation of PCP in the body. As a product of oxidative hydroxylation of the piperidine ring of the PCP molecule, this compound is detectable in various biological matrices of PCP users, including hair, urine, stool, sweat, and saliva, making it a crucial biomarker in forensic and clinical toxicology[1][2]. Its presence confirms the ingestion and metabolic processing of PCP.
Chemical Synthesis
The synthesis of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine can be achieved through various synthetic routes. One common approach involves the oxidation of a precursor to an intermediate piperidone, which is then reduced. The following protocol is based on established chemical principles for the synthesis of PCP analogs.
Experimental Protocol: Synthesis of 1-(1-phenylcyclohexyl)-4-piperidone
A key intermediate in the synthesis of this compound is 1-(1-phenylcyclohexyl)-4-piperidone. A general method for its synthesis involves the oxidation of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (this compound) itself.
Materials and Reagents:
-
1-(1-phenylcyclohexyl)-4-hydroxypiperidine (this compound)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Jones reagent (prepared from chromic acid and sulfuric acid)
-
Anhydrous ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(1-phenylcyclohexyl)-4-hydroxypiperidine in glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for a specified time to ensure complete oxidation.
-
Quench the reaction by the addition of isopropanol.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with anhydrous ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 1-(1-phenylcyclohexyl)-4-piperidone, which can be further purified by chromatography.
Note: The synthesis of the precursor this compound can be accomplished via routes analogous to PCP synthesis, often involving the reaction of a Grignard reagent with a piperidine-containing intermediate.
Pharmacology and Mechanism of Action
This compound, like its parent compound PCP, primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[3]. The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission. By blocking the NMDA receptor channel, this compound disrupts normal glutamatergic signaling in the brain.
Receptor Binding and Potency
Hydroxylation of the PCP molecule, as in this compound, generally leads to a decrease in affinity for the PCP binding site within the NMDA receptor channel compared to the parent compound[4][5]. This alteration in binding affinity results in a modified pharmacological profile.
Quantitative Data:
| Compound | Target | Activity | Notes |
| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (this compound) | NMDA Receptor | Non-competitive antagonist | Lower potency than PCP. |
| Phencyclidine (PCP) | NMDA Receptor | Non-competitive antagonist | Parent compound. |
| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (this compound) | Morphine Receptor | Low affinity | Hydroxylation does not significantly alter affinity for the morphine receptor compared to PCP.[4][5] |
| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (this compound) | Muscarinic Receptor | Lower affinity than PCP | Hydroxylation leads to a considerable decrease in affinity for the muscarinic receptor.[4][5] |
Signaling Pathway
The primary signaling pathway affected by this compound is the glutamatergic pathway involving the NMDA receptor. By blocking this receptor, this compound inhibits the influx of calcium ions into the neuron, which is a critical step in many forms of synaptic plasticity, such as long-term potentiation (LTP).
Experimental Workflows
The analysis of this compound in biological samples is a critical workflow in forensic toxicology to confirm PCP usage. This typically involves extraction of the analyte from the matrix followed by instrumental analysis.
Workflow: Analysis of this compound in Biological Samples
Conclusion
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (this compound) is a pharmacologically active metabolite of PCP that plays a significant role in the overall effects and detection of its parent compound. Its synthesis is achievable through established organic chemistry methods, and its primary mechanism of action is through the antagonism of the NMDA receptor, albeit with lower potency than PCP. Further research into the specific quantitative pharmacological properties of this compound is warranted to fully understand its contribution to the psychoactive and toxicological profile of PCP. This guide provides a foundational resource for professionals in drug development and related scientific fields.
References
- 1. scribd.com [scribd.com]
- 2. PCHP - Wikipedia [en.wikipedia.org]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
The Role of PHLPP in Biochemical Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH domain and Leucine-rich repeat Protein Phosphatase (PHLPP) designates a family of serine/threonine phosphatases that play a critical role in regulating various cellular processes. This family, comprising PHLPP1 and PHLPP2 isoforms, acts as a key tumor suppressor by terminating pro-survival signaling pathways. A comprehensive understanding of PHLPP's function and regulation is paramount for the development of novel therapeutics targeting diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth overview of the role of PHLPP in biochemical assays, detailing its function in key signaling pathways, experimental protocols for its study, and quantitative data on its activity and inhibition.
PHLPP in Cellular Signaling
PHLPP is a crucial negative regulator of several key signaling pathways, primarily the PI3K/Akt and the MAPK/ERK pathways. Its tumor-suppressive function is mainly attributed to its ability to dephosphorylate and inactivate the pro-survival kinase Akt.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. PHLPP directly dephosphorylates the hydrophobic motif of Akt (Ser473), leading to its inactivation.[1] This action counteracts the activity of kinases that promote cell survival and proliferation. PHLPP1 has been shown to preferentially dephosphorylate Akt2, while PHLPP2 targets Akt1 and Akt3.
Figure 1: PHLPP-mediated dephosphorylation of Akt.
Other Key Signaling Substrates
Beyond Akt, PHLPP's regulatory reach extends to other crucial signaling molecules:
-
Protein Kinase C (PKC): PHLPP dephosphorylates the hydrophobic motif of conventional and novel PKC isoforms, leading to their destabilization and subsequent degradation.[2][3] This regulation is dependent on the PH domain of PHLPP.[3]
-
p70 S6 Kinase (S6K1): As a downstream effector of the mTOR pathway, S6K1 is a direct substrate of PHLPP.[4][5] PHLPP-mediated dephosphorylation of S6K1 inhibits protein translation and cell growth.[4][5]
-
Mst1 (Mammalian Ste20-like kinase 1): PHLPP can activate the pro-apoptotic kinase Mst1 by dephosphorylating an inhibitory site.
-
STAT1 (Signal Transducer and Activator of Transcription 1): Nuclear PHLPP1 can directly dephosphorylate STAT1 at Ser727, thereby suppressing inflammatory signaling.
Quantitative Analysis of PHLPP Activity
The enzymatic activity of PHLPP can be quantified using various biochemical assays. The choice of substrate is critical for obtaining accurate kinetic parameters. While the artificial substrate p-nitrophenyl phosphate (pNPP) is commonly used for general phosphatase activity measurements, phosphopeptides derived from physiological substrates like Akt provide more specific and biologically relevant data.
Table 1: Kinetic Parameters of PHLPP Isozymes
| Enzyme | Substrate | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) |
| PHLPP1 (bacterial) | pNPP | (0.6 ± 0.1) x 10⁻³ | 1500 ± 400 | 0.4 ± 0.1 |
| PHLPP2 (bacterial) | pNPP | (1.8 ± 0.1) x 10⁻³ | 1800 ± 100 | 1.0 ± 0.1 |
| PHLPP2 (bacterial) | HFPQFPpSYSAS (Akt peptide) | 1.1 ± 0.2 | 139 ± 1 | (8 ± 2) x 10³ |
| PHLPP2 (insect) | HFPQFPpSYSAS (Akt peptide) | 0.9 ± 0.2 | 40.5 ± 0.3 | (22 ± 5) x 10³ |
Data adapted from a 2009 study.[6] The data shows that phosphopeptide substrates are dephosphorylated with a significantly higher efficiency (kcat/KM) compared to pNPP.[6]
PHLPP Inhibitor Screening
The development of small molecule inhibitors of PHLPP is an active area of research for therapeutic applications. High-throughput screening (HTS) campaigns have identified several compounds that can modulate PHLPP activity.
Table 2: IC₅₀ Values of Selected PHLPP Inhibitors
| Compound | Target | IC₅₀ (μM) |
| NSC117079 | PHLPP2 | ~30 (in cells) |
| NSC45586 | PHLPP2 | ~70 (in cells) |
Experimental Protocols
General Experimental Workflow
A typical workflow for investigating the biochemical role of PHLPP involves several key stages, from protein expression and purification to activity and interaction assays.
Figure 2: General workflow for PHLPP biochemical analysis.
Protocol 1: In Vitro PHLPP Phosphatase Assay using pNPP
This colorimetric assay provides a straightforward method for measuring general phosphatase activity.
Materials:
-
Purified PHLPP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl₂, 5 mM MnCl₂)
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 50 mM in assay buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the purified PHLPP enzyme in the assay buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with buffer only.
-
Initiate the reaction by adding 50 µL of the pNPP solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the amount of p-nitrophenol produced using its molar extinction coefficient (1.8 x 10⁴ M⁻¹cm⁻¹).
Protocol 2: Malachite Green Phosphatase Assay with Phosphopeptide Substrate
This assay offers higher sensitivity and specificity by using a phosphopeptide substrate and detecting the released inorganic phosphate.
Materials:
-
Purified PHLPP enzyme
-
Phosphopeptide substrate (e.g., based on the Akt hydrophobic motif)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl₂, 5 mM MnCl₂)
-
Malachite Green Reagent
-
Phosphate standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using the phosphate standards.
-
Prepare reactions in a 96-well plate containing the assay buffer, purified PHLPP enzyme, and the phosphopeptide substrate.
-
Incubate the reactions at 30°C for a suitable time.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at ~620-650 nm.
-
Determine the amount of phosphate released by comparing the absorbance to the phosphate standard curve.
Protocol 3: Immunoprecipitation-Coupled PHLPP Activity Assay
This method allows for the measurement of the activity of PHLPP from cell lysates.
Materials:
-
Cell lysate containing PHLPP
-
Anti-PHLPP antibody
-
Protein A/G agarose or magnetic beads
-
Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer
-
Phosphatase assay reagents (from Protocol 1 or 2)
Procedure:
-
Incubate the cell lysate with an anti-PHLPP antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Resuspend the beads (containing the immunoprecipitated PHLPP) in the phosphatase assay buffer.
-
Perform the phosphatase activity assay as described in Protocol 1 or 2, using the bead suspension as the enzyme source.
Conclusion
PHLPP phosphatases are integral regulators of cellular signaling, with profound implications for health and disease. The biochemical assays detailed in this guide provide robust methodologies for researchers and drug development professionals to investigate the enzymatic activity, substrate specificity, and inhibition of PHLPP. A thorough understanding and application of these techniques will be instrumental in elucidating the complex roles of PHLPP and in the development of targeted therapies for a range of human diseases.
References
- 1. Reactome | PHLPP dephosphorylates S473 in AKT [reactome.org]
- 2. PHLPP - Wikipedia [en.wikipedia.org]
- 3. The phosphatase PHLPP controls the cellular levels of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHLPP-Mediated Dephosphorylation of S6K1 Inhibits Protein Translation and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Biochemical Characterization of the Phosphatase Domain of the Tumor Suppressor PH Domain Leucine-Rich Repeat Protein Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Poly(p-phenylene) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Poly(p-phenylene) (PPP) and its prominent derivative, Poly(p-phenylene vinylene) (PPV). This document delves into their synthesis, characterization, and key applications, with a focus on data-driven insights and detailed experimental methodologies. The information is tailored for professionals in research, and drug development who are interested in the potential of these conductive polymers.
Introduction to Poly(p-phenylene) and its Analogs
Poly(p-phenylene) (PPP) is a conducting polymer composed of repeating p-phenylene units, forming a rigid-rod structure.[1] This architecture gives rise to unique electronic and thermal properties, which have been the subject of extensive research. Early synthesis efforts often resulted in insoluble and difficult-to-characterize black powders.[1] However, advancements in polymerization techniques have enabled the creation of more processable forms of PPP and its derivatives.
One of the most significant derivatives of PPP is Poly(p-phenylene vinylene) (PPV), which incorporates vinylene linkages between the phenylene rings. This modification enhances its processability and leads to bright yellow fluorescence, making it a candidate for applications in light-emitting diodes (LEDs) and photovoltaic devices.[2] Both PPP and PPV can be transformed from non-conductive to semiconducting materials through oxidation or the use of dopants.[1]
Physical and Chemical Properties
The physical and chemical properties of PPP and PPV are intrinsically linked to their molecular structure, molecular weight, and the presence of any side chains or dopants. Unsubstituted PPP and PPV are known for their high thermal stability and insolubility in common organic solvents.[1][2] However, the introduction of flexible side chains can significantly improve their solubility.[3]
Quantitative Data Summary
The following tables summarize key quantitative physical and chemical properties of PPP and PPV, compiled from various studies. It is important to note that these values can vary depending on the specific synthesis method, molecular weight, and processing conditions.
Table 1: Physical and Chemical Properties of Poly(p-phenylene) (PPP)
| Property | Value | Notes |
| Appearance | Black, insoluble powder (early syntheses) | Can be processed into films.[1][3] |
| Thermal Stability | High thermal stability | Used in applications requiring heat resistance, such as rocket nozzles.[1] |
| Electrical Conductivity (undoped) | Insulator | Can be converted to a semiconductor upon doping.[1] |
| Electrical Conductivity (doped) | ~10⁻¹ S·cm⁻¹ (with SbF₅) | Doping significantly increases conductivity.[4] |
| Solubility | Generally insoluble | Solubility can be increased by attaching flexible side chains.[3] |
| Emission Maximum (electroluminescence) | ~459 nm (blue light emitter) | [3] |
Table 2: Physical and Chemical Properties of Poly(p-phenylene vinylene) (PPV)
| Property | Value | Notes |
| Appearance | Yellow solid | [2] |
| Chemical Formula | (C₈H₆)ₙ | [2] |
| Solubility in water | Insoluble | Precursors can be manipulated in aqueous solution.[2] |
| Intrinsic Electrical Conductivity | ~10⁻¹³ S/cm | [2] |
| Doped Electrical Conductivity | <<10⁻³ S/cm (I₂ doped) to 100 S/cm (H₂SO₄-doped) | Conductivity is highly dependent on the dopant.[2] |
| Thermal Stability (derivatives) | Onset of weight loss at 358-382 °C | For hyperbranched PPV derivatives.[5] |
| Molecular Weight (derivatives) | Mₙ ≈ 1.27 - 3.09 x 10⁶ g/mol , Mₒ ≈ 2.45 - 5.90 x 10⁶ g/mol | For specific hyperbranched PPV derivatives.[5] |
| Maximum Absorption (derivatives in solution) | ~490 - 503 nm | For specific hyperbranched PPV derivatives.[5] |
Experimental Protocols
The synthesis and characterization of PPP and its derivatives involve a range of sophisticated chemical and analytical techniques. This section provides an overview of the methodologies for key experiments.
Synthesis of Poly(p-phenylene) via Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the synthesis of PPP, allowing for the formation of C-C bonds between phenyl units.[1]
Experimental Workflow for Suzuki Coupling Synthesis of PPP
Methodology:
-
Reactants: 1,4-dibromobenzene and 1,4-benzenediboronic acid are used as monomers.
-
Catalyst and Base: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃), are required.
-
Solvent: A two-phase solvent system, such as toluene and water, is commonly employed.
-
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100 °C) with vigorous stirring for a specified period (e.g., 24-48 hours).
-
Work-up: After the reaction, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitate is then filtered, washed extensively with solvents like methanol and acetone to remove impurities and catalyst residues, and finally dried under vacuum.
Synthesis of Poly(p-phenylene vinylene) via the Gilch Reaction
The Gilch reaction is a common method for synthesizing PPV derivatives from α,α'-dihalo-p-xylenes.[5]
Methodology:
-
Monomer: A substituted 1,4-bis(halomethyl)benzene is used as the monomer.
-
Base: A strong base, such as potassium tert-butoxide, is used to initiate the polymerization.
-
Solvent: The reaction is typically carried out in an anhydrous organic solvent like tetrahydrofuran (THF).
-
Reaction Conditions: The base is slowly added to a cooled solution (e.g., 0 °C) of the monomer under an inert atmosphere. The reaction mixture is then stirred at room temperature for an extended period (e.g., 20 hours).[5]
-
Work-up: The resulting polymer is precipitated in methanol, redissolved in a suitable solvent (e.g., chloroform), and reprecipitated to purify it. Further purification can be achieved by Soxhlet extraction with methanol.[5]
Characterization Techniques
A suite of analytical techniques is employed to characterize the structure, molecular weight, and properties of PPP and its derivatives.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the polymer and confirm the successful polymerization by observing the appearance or disappearance of characteristic vibrational bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and connectivity of the polymer backbone and any side chains.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI) of the polymer.[5]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[5]
-
UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic absorption properties of the polymer, providing information about its conjugation length and bandgap.[5]
-
Cyclic Voltammetry (CV): Used to study the electrochemical properties of the polymers, including their oxidation and reduction potentials.
Signaling Pathways and Applications in Drug Development
While direct applications of PPP and its derivatives as therapeutic agents are not widespread, their unique electronic properties make them promising candidates for roles in biosensing and drug delivery systems.
Biosensing of Reactive Oxygen Species (ROS)
Certain PPV derivatives have been investigated as fluorescent probes for the detection of reactive oxygen species (ROS). ROS play a crucial role in various cellular signaling pathways and are implicated in numerous diseases. The fluorescence of the PPV derivative can be quenched or enhanced upon interaction with specific ROS, providing a detectable signal.
Signaling Pathway for ROS Detection by a PPV-based Biosensor
This pathway illustrates how a disease state or cellular stress can lead to the production of ROS, which then interact with a PPV-based sensor, causing a detectable change in its fluorescence. This principle can be harnessed for diagnostic applications.
Drug Delivery Systems
The ability to functionalize the backbone of PPP and its derivatives opens up possibilities for their use in drug delivery. Biocompatible polymers can be designed to encapsulate or conjugate with therapeutic molecules.[6] The release of the drug can be controlled through various mechanisms, including diffusion or degradation of the polymer matrix.[6] Furthermore, the conductive nature of these polymers could potentially be exploited for stimuli-responsive drug release, where an electrical signal triggers the release of the therapeutic agent. While still an emerging area, the development of PPP-based nanoparticles and hydrogels for targeted drug delivery is a field of active research.[7]
Conclusion
Poly(p-phenylene) and its derivatives, particularly PPV, represent a fascinating class of materials with a rich chemistry and a wide range of tunable physical properties. Their high thermal stability, electrical conductivity upon doping, and fluorescence have already led to applications in electronic devices. For researchers in drug development, the potential of these polymers in advanced biosensing and novel drug delivery systems presents exciting avenues for future exploration. A thorough understanding of their synthesis and characterization is crucial for harnessing their full potential in creating next-generation biomedical technologies.
References
- 1. Poly(p-phenylene) - Wikipedia [en.wikipedia.org]
- 2. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 3. physicsjournal.net [physicsjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
The Peroxidase Substrate PPHP: A Technical Guide for Researchers
An In-depth Overview of 5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP) for the Study of Peroxidase Activity and its Role in Cellular Signaling
Introduction
5-phenyl-4E-pentenyl-1-hydroperoxide, commonly known as this compound, is a crucial hydroperoxide compound utilized in the field of biochemistry to assay peroxidase activity. In the presence of a reducing substrate, this compound is converted to 5-phenyl-4E-pentenol (PPA) by both plant and animal peroxidases. This reaction can be precisely monitored and quantified, making this compound an invaluable tool for researchers. Its application extends to the detection of peroxide-reducing enzymes, the determination of kinetic properties of various peroxidases, and the evaluation of compounds as potential reducing substrates. The insights gained from this compound-based assays have significant implications for the discovery of novel therapeutic agents, particularly in the areas of thrombosis, metastasis, and inflammation.
Quantitative Data on this compound-based Peroxidase Assays
The following table summarizes key kinetic parameters obtained from studies utilizing this compound as a peroxidase substrate. This data is essential for comparing the efficiency of different peroxidases and their reducing substrates.
| Peroxidase | Reducing Substrate | Km (µM) | Turnover Number (min⁻¹) | Reference |
| Horseradish Peroxidase (HRP) | Phenol | 252 | 1.05 x 10⁴ | [1] |
| Horseradish Peroxidase (HRP) | Guaiacol | 18 (for this compound) | Not Reported | [1] |
Experimental Protocols
General Protocol for Peroxidase Activity Assay using this compound
This protocol outlines the fundamental steps for measuring peroxidase activity using this compound. The method is based on the enzymatic reduction of this compound to PPA, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (5-phenyl-4E-pentenyl-1-hydroperoxide)
-
Peroxidase enzyme (e.g., Horseradish Peroxidase, Myeloperoxidase)
-
Reducing substrate (e.g., phenol, guaiacol)
-
Potassium citrate buffer (0.1 M, pH 5.0)
-
Tween 20
-
Methanol
-
Water
-
Solid-phase extraction (SPE) columns (octadecylsilyl)
-
HPLC system with a UV detector
-
Reverse-phase HPLC column
Procedure:
-
Reaction Mixture Preparation: In a glass test tube, prepare the reaction mixture containing 0.1 M potassium citrate buffer (pH 5.0), 0.2 mM Tween 20, the peroxidase enzyme at the desired concentration (e.g., 60 nM HRP), 100 µM this compound, and 200 µM of the potential reducing substrate.
-
Incubation: Incubate the reaction mixture at 25°C in a shaker bath for a specified period.
-
Reaction Termination and Extraction: Stop the reaction and isolate this compound and its product, PPA, using solid-phase extraction.
-
HPLC Analysis: Separate this compound and PPA using isocratic reverse-phase HPLC.
-
Quantification: Quantify the amounts of this compound and PPA using a fixed-wavelength UV detector. The relative activity can be expressed as an index: Index = [PPA] / ([PPA] + [this compound]).[1]
Synthesis of 5-phenyl-4E-pentenyl-1-hydroperoxide (this compound)
Signaling Pathways and Logical Relationships
Peroxidases are key enzymes in a multitude of cellular signaling pathways, primarily involved in the regulation of oxidative stress. The use of this compound as a substrate allows for the detailed study of these enzymes and their roles in both health and disease.
Glutathione Peroxidase (GPX) Signaling Pathway
Glutathione peroxidases are a major family of antioxidant enzymes that reduce hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. The catalytic cycle involves the oxidation of glutathione (GSH) to glutathione disulfide (GSSG), which is then recycled back to GSH by glutathione reductase.
Caption: The Glutathione Peroxidase (GPX) catalytic cycle.
Myeloperoxidase (MPO) Signaling in Inflammation
Myeloperoxidase, primarily found in neutrophils, plays a critical role in the inflammatory response. It catalyzes the formation of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in various inflammatory diseases.
Caption: Myeloperoxidase (MPO) pathway in inflammation.
Experimental Workflow for this compound-based Peroxidase Assay
The following diagram illustrates the typical workflow for conducting a peroxidase assay using this compound, from sample preparation to data analysis.
Caption: Workflow of a this compound-based peroxidase assay.
References
The Molecular Biology of Pseudohypoparathyroidism: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudohypoparathyroidism (PHP) and its related disorders represent a collection of rare, inherited conditions characterized by end-organ resistance to parathyroid hormone (PTH). At the molecular level, these disorders are rooted in genetic and epigenetic defects within the complex GNAS locus. This guide provides an in-depth exploration of the molecular underpinnings of PHP, detailing the critical signaling pathways, outlining key experimental protocols for its study and diagnosis, and presenting associated quantitative data. The content is designed to serve as a technical resource for researchers and professionals in molecular biology and drug development, offering a comprehensive overview of the molecular landscape of PHP.
Introduction to Pseudohypoparathyroidism
Pseudohypoparathyroidism (PHP) is a group of heterogeneous disorders characterized by hypocalcemia, hyperphosphatemia, and elevated plasma PTH levels.[1][2] Unlike hypoparathyroidism, where PTH production is deficient, PHP results from the inability of target tissues, primarily the kidneys and bones, to respond to PTH.[3][4] The clinical presentation of PHP can be diverse, with some forms associated with a constellation of developmental and skeletal defects known as Albright's Hereditary Osteodystrophy (AHO).[5][6]
The molecular basis of PHP lies in defects at the GNAS complex locus on chromosome 20q13.3.[6][7] This locus is subject to genomic imprinting, an epigenetic phenomenon where the expression of a gene depends on its parental origin.[8][9] The primary protein product of GNAS is the alpha-subunit of the stimulatory G protein (Gsα), a crucial component of G protein-coupled receptor (GPCR) signaling pathways.[10][11]
The Gsα-cAMP Signaling Pathway
The Gsα protein is a key transducer in a ubiquitous signaling cascade that mediates the effects of numerous hormones, including PTH and Thyroid-Stimulating Hormone (TSH).[8][9] Inactivating mutations or epigenetic silencing of the maternal GNAS allele, which is preferentially expressed in certain tissues like the renal proximal tubules, leads to hormone resistance.[12][13]
The canonical Gsα signaling pathway proceeds as follows:
-
Hormone Binding: A hormone (e.g., PTH) binds to its specific GPCR on the cell surface.
-
G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the heterotrimeric G protein (composed of α, β, and γ subunits). The Gsα subunit releases GDP and binds GTP.
-
Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates from the βγ dimer and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
-
Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response to the hormone.
Quantitative Data in PHP Diagnosis
The diagnosis of PHP is based on a combination of clinical features and biochemical tests. The characteristic laboratory findings in PHP type 1 are summarized in the table below.
| Parameter | Typical Finding in PHP Type 1 | Normal Range |
| Serum Calcium | Low (Hypocalcemia) | 8.8 - 10.4 mg/dL[4] |
| Serum Phosphate | High (Hyperphosphatemia) | 2.5 - 4.5 mg/dL |
| Serum Parathyroid Hormone (PTH) | High | 10 - 65 pg/mL |
| Serum 25-hydroxyvitamin D | Normal | 30 - 80 ng/mL |
| Urinary cAMP response to exogenous PTH | Blunted[14] | N/A |
Normal ranges can vary slightly between laboratories.
Experimental Protocols in PHP Research and Diagnosis
A variety of molecular biology techniques are employed to diagnose and study PHP. These protocols are essential for identifying the underlying genetic or epigenetic defects.
Molecular Diagnostic Workflow
A systematic approach is crucial for the accurate molecular diagnosis of PHP, particularly in cases not caused by point mutations.[15]
Detailed Methodologies
4.2.1 GNAS Gene Sequencing
-
Objective: To identify pathogenic point mutations or small insertions/deletions in the coding exons of the GNAS gene.
-
Methodology:
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using a standard extraction kit.
-
PCR Amplification: The 13 coding exons of GNAS and their flanking intronic regions are amplified using polymerase chain reaction (PCR) with specific primers.
-
Sequencing: The PCR products are purified and sequenced using either Sanger sequencing or Next-Generation Sequencing (NGS) platforms.
-
Data Analysis: Sequencing data is aligned to the human reference genome to identify any variants. Pathogenicity of identified variants is assessed using prediction algorithms and population databases.
-
4.2.2 Methylation-Specific Multiplex Ligation-dependent Probe Amplification (MS-MLPA)
-
Objective: To simultaneously assess for copy number variations (deletions/duplications) and changes in methylation patterns across the GNAS locus.[15]
-
Methodology:
-
DNA Preparation: Genomic DNA is split into two reactions. One is digested with a methylation-sensitive restriction enzyme (e.g., HhaI), while the other remains undigested.
-
Hybridization and Ligation: An MS-MLPA probe mix containing probes for different regions of the GNAS locus is added to both reactions. Probes hybridize to their target sequences. Adjacent probes are then ligated.
-
PCR Amplification: The ligated probes are amplified by PCR using universal primers.
-
Fragment Analysis: The amplified products are separated by size using capillary electrophoresis.
-
Data Analysis: The peak patterns from the digested and undigested samples are compared. A reduction in peak height in the digested sample indicates a lack of methylation, while a 50% reduction in both samples suggests a heterozygous deletion.
-
4.2.3 cAMP Response Assay
-
Objective: To functionally assess the integrity of the Gsα-cAMP signaling pathway in response to PTH stimulation.
-
Methodology (Cell-based):
-
Cell Culture: A suitable cell line expressing the PTH receptor (e.g., HEK293 cells transfected with the PTH1R, or osteosarcoma cell lines like ROS 17/2.8) is cultured.
-
Stimulation: Cells are treated with varying concentrations of a PTH analog for a defined period.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).[16]
-
Data Analysis: A dose-response curve is generated to determine the EC50 of the PTH analog and the maximal cAMP production. A blunted response is indicative of a defect in the Gsα pathway.
-
Conclusion
Pseudohypoparathyroidism is a paradigm of a disorder caused by defects in a G protein-coupled receptor signaling pathway and is a classic example of genomic imprinting in human disease. The application of molecular biology techniques has been instrumental in elucidating the complex genetic and epigenetic landscape of PHP. A thorough understanding of the GNAS locus, the Gsα-cAMP signaling cascade, and the appropriate application of molecular diagnostics are critical for accurate diagnosis, genetic counseling, and the development of potential future therapies targeting this pathway. This guide provides a foundational framework for researchers and clinicians working in this specialized field.
References
- 1. Pseudohypoparathyroidism | The Online Metabolic and Molecular Bases of Inherited Disease | OMMBID | McGraw Hill Medical [ommbid.mhmedical.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Pseudohypoparathyroidism type 1A and Albright hereditary osteodystrophy: a comprehensive review of molecular pathogenes… [ouci.dntb.gov.ua]
- 6. Molecular Definition of Pseudohypoparathyroidism Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medlineplus.gov [medlineplus.gov]
- 9. GNAS gene: MedlinePlus Genetics [medlineplus.gov]
- 10. GNAS complex locus - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Definition of Pseudohypoparathyroidism Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. European guidance for the molecular diagnosis of pseudohypoparathyroidism not caused by point genetic variants at GNAS: an EQA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GPCR Signaling Assays [promega.com]
Core Areas of In Vitro Protein Function Analysis:
An in-depth analysis of scientific literature reveals a notable absence of a protein ubiquitously identified by the acronym "PPHP." This suggests that "this compound" may represent a less common or alternative nomenclature, a possible typographical error, or a protein not yet extensively characterized in publicly accessible databases.
To provide a comprehensive technical guide as requested, clarification of the specific protein of interest is essential. Researchers, scientists, and drug development professionals are encouraged to verify the precise name or a more common identifier for the protein .
Once the correct protein is identified, a thorough in vitro functional analysis can be conducted. This would typically involve a multi-faceted approach encompassing the following key areas:
-
Protein-Protein Interactions (PPIs): As proteins rarely act in isolation, understanding their interaction networks is crucial.[1][2][3] In vitro techniques such as Co-immunoprecipitation (Co-IP), pull-down assays, and yeast two-hybrid screening are fundamental in identifying binding partners. Quantitative analysis of these interactions can be achieved through methods like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI), which provide data on binding affinity and kinetics.
-
Enzymatic Activity and Kinetics: If the protein is an enzyme, its catalytic activity is a primary focus. In vitro enzyme assays are designed to measure the rate of the reaction catalyzed by the protein, its substrate specificity, and the effects of inhibitors or activators. This data is critical for understanding the protein's metabolic or signaling role.
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation, ubiquitination, and glycosylation can dramatically alter a protein's function, localization, and stability. In vitro assays using purified enzymes (e.g., kinases, phosphatases) and mass spectrometry are employed to identify and map these modifications.
-
Subcellular Localization: Determining where a protein resides within a cell provides clues to its function. While primarily studied in vivo using techniques like immunofluorescence and GFP-tagging, in vitro cell-free systems can be used to study protein import/export from isolated organelles.
-
Structural Analysis: Understanding the three-dimensional structure of a protein is paramount to elucidating its mechanism of action. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) on purified protein are the gold standards for high-resolution structural determination.
Experimental Protocols and Data Presentation:
A detailed technical guide would provide step-by-step protocols for these in vitro assays, including reagent preparation, incubation conditions, and data analysis methods. Quantitative data from such experiments would be summarized in tables to facilitate comparison and interpretation. For instance, a table might present the binding affinities (KD values) of the protein with various interaction partners.
Visualization of Molecular Processes:
To illustrate the complex molecular interactions and pathways, diagrams are indispensable. The following sections would be visualized using Graphviz for clarity.
Example: Generic Protein Interaction Workflow
This workflow outlines the typical steps involved in identifying and validating protein-protein interactions in vitro.
References
- 1. Protein–protein interaction - Wikipedia [en.wikipedia.org]
- 2. Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-protein interactions: Methods, databases, and applications in virus-host study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PPHP Peroxidase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the PPHP (5-phenyl-4-pentenyl hydroperoxide) experimental assay, a direct method for quantifying peroxidase activity. This assay is particularly valuable for characterizing the peroxidase function of enzymes such as cyclooxygenases (COX-1 and COX-2) and for screening potential inhibitors, making it a relevant tool in drug discovery and development.
Introduction
The this compound peroxidase assay is a discontinuous, direct method for measuring the activity of peroxidases. The assay relies on the enzymatic reduction of the substrate, 5-phenyl-4-pentenyl hydroperoxide (this compound), to its corresponding alcohol, 5-phenyl-4-pentenyl alcohol (PPA), by a peroxidase in the presence of a reducing substrate. The rate of this reaction is quantified by measuring the amount of PPA formed over time. This is typically achieved through separation of this compound and PPA by reverse-phase high-performance liquid chromatography (HPLC) and quantification using a UV detector.[1] This method is advantageous as it directly measures the product of the peroxidase reaction, offering high specificity and accuracy.
The this compound assay has been instrumental in studying the kinetic properties of various heme- and non-heme-containing peroxidases and in evaluating the efficacy of reducing substrates.[1] Its application extends to the investigation of the peroxidase activity of prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX), a key enzyme in the inflammatory response and a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).
Principle of the Assay
The core of the this compound assay is the peroxidase-catalyzed reduction of a hydroperoxide (this compound) to an alcohol (PPA). This reaction requires a reducing substrate to donate electrons for the reduction of the peroxidase's heme group, which becomes oxidized during the catalytic cycle. The amount of PPA produced is directly proportional to the peroxidase activity.
Applications in Research and Drug Development
-
Enzyme Kinetics: The this compound assay is used to determine key kinetic parameters (Km and Vmax) of peroxidases with this compound as the substrate.[1] This is crucial for understanding the catalytic efficiency of an enzyme.
-
Screening for Peroxidase Substrates: The assay can identify and rank compounds based on their ability to act as reducing substrates for peroxidases.[1]
-
Drug Discovery: By measuring the inhibition of PPA formation, the this compound assay can be used to screen for and characterize inhibitors of peroxidase activity. This is particularly relevant for the development of anti-inflammatory drugs targeting the peroxidase activity of COX enzymes.
-
Mechanistic Studies: The assay aids in elucidating the mechanisms of peroxidase catalysis and the interactions of enzymes with substrates and inhibitors.
Quantitative Data
The following table summarizes kinetic parameters for Horseradish Peroxidase (HRP) using the this compound assay, as reported in the literature. This data serves as a reference for expected values and for comparison when evaluating new enzymes or inhibitors.
| Enzyme | Substrate | Reducing Substrate | Km (µM) | Turnover Number (min⁻¹) |
| Horseradish Peroxidase (HRP) | This compound | Guaiacol | 18 | Not Reported |
| Horseradish Peroxidase (HRP) | Phenol | This compound | 252 | 1.05 x 10⁴ |
Data sourced from Weller et al., 1985.[1]
Experimental Protocols
This section provides a detailed methodology for performing the this compound peroxidase assay.
Materials and Reagents
-
Enzyme: Purified peroxidase (e.g., Horseradish Peroxidase, ovine COX-1, human COX-2).
-
Substrate: 5-phenyl-4-pentenyl hydroperoxide (this compound).
-
Reducing Substrate: e.g., Phenol, Guaiacol, or test compound.
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Reaction Termination Solution: e.g., Acetonitrile or other organic solvent.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges.
-
HPLC System: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and an isocratic pump.
-
HPLC Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio should be optimized for the specific column and system. A common starting point is 60:40 (v/v) acetonitrile:water.
Experimental Workflow
The following diagram illustrates the general workflow of the this compound peroxidase assay.
References
Application Notes and Protocols for Phenyl(2-piperidinyl)acetic Acid (PPHP) in a Laboratory Setting
Introduction
Phenyl(2-piperidinyl)acetic acid (PPHP), commonly known in its esterified form as Methylphenidate (MPH) or under the brand name Ritalin, is a central nervous system (CNS) stimulant.[1][2] In the laboratory, its primary metabolite, ritalinic acid, which corresponds to the chemical structure of Phenyl(2-piperidinyl)acetic acid, is often the target of analysis for pharmacokinetic and pharmacodynamic studies.[3][4] These application notes provide an overview of the laboratory uses of this compound, focusing on its role as a biomarker for Methylphenidate exposure and detailing protocols for its quantification in biological samples. This information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of Dopamine and Norepinephrine Reuptake
Methylphenidate, the precursor to this compound, exerts its stimulant effects by acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to and blocks the dopamine transporters (DAT) and norepinephrine transporters (NET) in the presynaptic neurons.[1][5] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[6][7] This mechanism is central to its therapeutic effects in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][3]
Signaling Pathway of Methylphenidate
Caption: Mechanism of action of Methylphenidate, the precursor to this compound.
Applications in a Laboratory Setting
The primary application of this compound (as ritalinic acid) in a laboratory setting is for the quantitative analysis in biological matrices. This is crucial for:
-
Therapeutic Drug Monitoring (TDM): Ensuring that levels of the active drug are within the therapeutic range.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion of Methylphenidate.
-
Forensic Toxicology: Detecting the presence and concentration of Methylphenidate and its metabolites in cases of suspected misuse or overdose.
-
Clinical Trials: Assessing drug compliance and metabolism in study participants.
Experimental Protocols
A common and highly sensitive method for the quantification of this compound (ritalinic acid) and its parent compound, Methylphenidate, in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantitative Analysis of Methylphenidate and Ritalinic Acid in Oral Fluid by LC-MS/MS
This protocol is adapted from a validated method for the rapid and non-invasive analysis of these compounds.[8]
1. Objective
To quantify the concentration of Methylphenidate (MPH) and ritalinic acid (RA) in oral fluid samples.
2. Materials and Reagents
-
Methylphenidate (MPH) analytical standard
-
Ritalinic acid (RA) analytical standard
-
Deuterated internal standards (MPH-d9 and (±)-threo-RA-d10)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Oral fluid collection devices (e.g., Quantisal™)
-
Microcentrifuge tubes
-
LC-MS/MS system with electrospray ionization (ESI) source
3. Sample Collection and Preparation
-
Collect oral fluid specimens using a collection device according to the manufacturer's instructions.
-
Process the collected samples as specified by the collection device protocol.
-
In a microcentrifuge tube, combine a known volume of the oral fluid sample with the internal standard solution.
-
Perform a protein precipitation step by adding a mixture of acetonitrile and methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program to separate the analytes.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small volume of the prepared sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for MPH, RA, and their deuterated internal standards.
-
5. Data Analysis and Quantification
-
Construct a calibration curve using known concentrations of MPH and RA standards.
-
Calculate the peak area ratios of the analytes to their respective internal standards.
-
Determine the concentration of MPH and RA in the unknown samples by interpolating from the calibration curve.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Quantitative Data Summary
The performance of analytical methods for this compound (as ritalinic acid) and Methylphenidate can be summarized by key validation parameters. The table below presents typical values obtained from a validated LC-MS/MS method for the analysis in oral fluid.[8]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-day Imprecision (%) | Inter-day Imprecision (%) |
| Methylphenidate (MPH) | 0.1 | 0.5 | < 12% | < 12% |
| Ritalinic Acid (RA) | 0.2 | 0.5 | < 12% | < 12% |
Phenyl(2-piperidinyl)acetic acid (this compound), as the primary metabolite of Methylphenidate, is a critical analyte in laboratory settings for monitoring drug therapy, conducting research, and in forensic analysis. The use of sensitive and specific analytical techniques, such as LC-MS/MS, allows for the accurate quantification of this compound in various biological matrices, providing valuable data for researchers and clinicians. The protocols and data presented here serve as a guide for the application of this compound analysis in a scientific and drug development context.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ovid.com [ovid.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Information Not Available for "PPHP" with CAS Number 156413-95-5
Detailed application notes and protocols for the preparation and handling of a solution referred to as "PPHP" with the CAS number 156413-95-5 cannot be provided at this time. Extensive searches for a chemical compound matching these identifiers have not yielded any specific, publicly available information.
The acronym "this compound" is most commonly associated with "Public-Private Partnerships," particularly within the pharmaceutical and drug development sectors. It does not appear to be a standard or widely recognized name for a specific chemical substance. Furthermore, the CAS (Chemical Abstracts Service) number 156413-95-5 does not correspond to a registered compound in publicly accessible chemical databases.
To generate the requested detailed application notes, including quantitative data, experimental protocols, and visualizations, the precise identity of the chemical compound is essential. Information regarding its chemical and physical properties, such as solubility in various solvents, stability under different conditions, and specific biological activity, is required to create accurate and reliable documentation for researchers, scientists, and drug development professionals.
We recommend verifying the full chemical name and correct CAS number for the compound of interest. It is possible that "this compound" is an internal laboratory code, a developmental drug name not yet in the public domain, or that there is a typographical error in the provided information. Once the correct chemical identity is established, it will be possible to proceed with a thorough literature search and the creation of the requested detailed documentation.
Application Notes and Protocols for Measuring Enzyme Activity with p-Nitrophenyl Phosphate (pNPP)
A Note on the Substrate: These application notes detail the use of p-Nitrophenyl phosphate (pNPP), a widely used chromogenic substrate for measuring the activity of various phosphatases. While the initial request specified "PPHP," the vast body of scientific literature points to pNPP as the common substrate for spectrophotometric enzyme assays. It is presumed that "this compound" was a typographical error for "pNPP."
Introduction
p-Nitrophenyl phosphate (pNPP) is a non-specific, chromogenic substrate used extensively for the determination of phosphatase activity.[1] Phosphatases are enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate.[2] This family of enzymes, including alkaline phosphatases (ALP) and acid phosphatases (ACP), plays crucial roles in various cellular processes such as signal transduction, cell growth, and apoptosis.[2] Abnormal levels of phosphatases, particularly ALP, in serum are indicative of various diseases, making them important biomarkers in clinical diagnostics.[2][3]
The assay's principle is straightforward and relies on the enzymatic conversion of the colorless pNPP to p-nitrophenol (pNP), a yellow-colored product.[4][5] The rate of pNP formation, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the phosphatase activity in the sample.[1][6] This method is simple, cost-effective, and adaptable for high-throughput screening.[5][6]
Principle of the Assay
The enzymatic reaction at the core of the pNPP assay is the hydrolysis of pNPP by a phosphatase. The enzyme cleaves the phosphate group from pNPP, yielding p-nitrophenol and inorganic phosphate. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405 nm.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general enzymatic reaction and a typical experimental workflow for a pNPP-based phosphatase assay.
Caption: Enzymatic hydrolysis of pNPP by phosphatase.
Caption: General experimental workflow for a pNPP phosphatase assay.
Quantitative Data Summary
The following tables summarize key parameters and comparative data for pNPP-based phosphatase assays.
Table 1: Michaelis-Menten Constants (Km) of Phosphatases for pNPP
| Enzyme Type | Source | Km (mM) | Optimal pH | Reference |
| Alkaline Phosphatase | Calf Intestine | Varies with pH (e.g., lower at neutral pH) | 8.6-10.0 | [5] |
| Protein Tyrosine Phosphatase | General | 0.5 - 10 | 7.2 | [1] |
| Acid Phosphatase | General | Not Specified | 5.5 | [4] |
Table 2: Molar Extinction Coefficient of p-Nitrophenol
| Condition | Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ | Reference |
| Alkaline (NaOH) | 1.8 x 10⁴ | [1] |
| 0.5 M EDTA | 1.6 x 10⁴ | [1] |
Experimental Protocols
Protocol 1: General Alkaline Phosphatase (ALP) Activity Assay
This protocol is suitable for measuring ALP activity in various samples, including serum and cell lysates.
Materials:
-
Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl₂
-
pNPP Substrate Solution: 10 mM pNPP in Assay Buffer
-
Stop Solution: 1 N NaOH
-
Enzyme Sample: Serum, plasma, or cell lysate
-
Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation: Prepare the Assay Buffer, pNPP Substrate Solution, and Stop Solution. Keep reagents on ice.
-
Sample Preparation: If using cell culture, lyse the cells in a suitable buffer (e.g., RIPA buffer) and centrifuge to remove cell debris. The supernatant is the enzyme sample. Serum or plasma can often be used directly or with dilution in Assay Buffer.
-
Assay Setup:
-
Blank: Add 100 µL of Assay Buffer to a well.
-
Sample: Add 20 µL of the enzyme sample to a well containing 80 µL of Assay Buffer.
-
-
Reaction Initiation: Add 100 µL of the pNPP Substrate Solution to each well (Blank and Sample). Mix gently.
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 N NaOH to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm.
-
Calculation:
-
Subtract the absorbance of the Blank from the absorbance of the Sample.
-
Calculate the enzyme activity using the molar extinction coefficient of pNP (1.8 x 10⁴ M⁻¹cm⁻¹) and the following formula:
Activity (U/L) = (ΔAbs/min) * (Total Volume) / (ε * Light Path * Sample Volume)
Where ΔAbs/min is the change in absorbance per minute, Total Volume is the final volume in the well, ε is the molar extinction coefficient, Light Path is the path length in cm (typically 1 cm for a cuvette or calculated for a microplate), and Sample Volume is the volume of the enzyme sample used.
-
Protocol 2: Protein Tyrosine Phosphatase (PTP) Activity Assay
This protocol is adapted for measuring the activity of protein tyrosine phosphatases.
Materials:
-
PTP Assay Buffer: 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT
-
pNPP Substrate Solution: 50 mM pNPP in deionized water
-
Stop Solution: 1 N NaOH
-
Purified PTP or Immunoprecipitated PTP
-
Spectrophotometer or Microplate Reader
-
96-well microplate or cuvettes
Procedure:
-
Assay Setup:
-
Blank: In a microcentrifuge tube or well, add 45 µL of PTP Assay Buffer.
-
Sample: In a separate tube or well, add the purified or immunoprecipitated PTP and bring the volume to 45 µL with PTP Assay Buffer.
-
-
Reaction Initiation: Add 5 µL of the 50 mM pNPP Substrate Solution to each tube/well. Mix gently.
-
Incubation: Incubate at 30°C for 10-60 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 1 mL of 1 N NaOH.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Calculation: Calculate the amount of pNP produced using a standard curve or the molar extinction coefficient as described in Protocol 1. One unit of PTP activity is often defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute.[1]
Troubleshooting and Considerations
-
High Background: High blank readings can be due to spontaneous hydrolysis of pNPP. Prepare fresh pNPP solution for each experiment and store it protected from light.
-
Low Activity: Ensure the assay buffer pH is optimal for the specific phosphatase being studied.[5] Check for the presence of phosphatase inhibitors in the sample preparation reagents (e.g., phosphate in buffers).
-
Non-linear Reaction Rate: If the reaction rate decreases over time, the substrate may be depleted or there may be product inhibition. Reduce the incubation time or dilute the enzyme sample.
-
Sample-Specific Modifications: For cellular models, it may be necessary to include steps to remove genomic DNA, which can interfere with pipetting.[7]
By following these detailed protocols and considering the key parameters, researchers can effectively utilize the pNPP assay to measure phosphatase activity in a variety of applications, from basic research to drug discovery.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Applications of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in the glycolytic pathway, responsible for producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, 3PO effectively reduces the rate of glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). This inhibition of glycolysis leads to decreased cancer cell proliferation and survival, making 3PO a compound of interest in oncology research.
Recent studies suggest that 3PO's mechanism of action may be more complex than direct enzymatic inhibition. Some evidence indicates that 3PO may not directly bind to PFKFB3 but rather inhibits glycolysis by altering the intracellular pH. This nuanced understanding is critical for the design and interpretation of in vitro studies.
These application notes provide an overview of the in vitro applications of 3PO, with a focus on its use in cancer cell biology. Detailed protocols for key experimental assays are also provided to facilitate the investigation of 3PO's effects on cellular processes.
Data Presentation
The following tables summarize the reported in vitro efficacy of 3PO across various cancer cell lines.
Table 1: IC50 Values of 3PO in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | T-cell Leukemia | 1.4 |
| Ras-transformed HBEC | Bronchial Epithelial | 1.5 |
| K562 | Chronic Myelogenous Leukemia | 3.2 |
| Various Cancer Cell Lines | Multiple | 1.4 - 24 |
| Recombinant Human PFKFB3 | (Enzymatic Assay) | 22.9 |
Table 2: Effects of 3PO on Glycolysis in Cancer Cells
| Cell Line | Concentration | Incubation Time | Effect |
| Jurkat | 10 µM | 0 - 36 h | Decreased lactate secretion, NADH, NAD+, and ATP |
| Bladder Cancer Cell Lines | 10 µM | 72 h | Inhibition of growth, additive effects with other glycolysis inhibitors |
| Colon Cancer Cell Lines | 10 µM | 72 h | Inhibition of glucose uptake and proliferation |
Signaling Pathways and Experimental Workflows
PFKFB3-Mediated Glycolysis and the Role of 3PO
The following diagram illustrates the central role of PFKFB3 in glycolysis and the proposed mechanism of action for 3PO.
Caption: PFKFB3 in Glycolysis and 3PO's Inhibitory Action.
Experimental Workflow for Assessing 3PO's In Vitro Effects
The following diagram outlines a typical workflow for evaluating the in vitro effects of 3PO on cancer cells.
Application Notes and Protocols for Peroxidase-Catalyzed Hydroperoxide Assay for Lipid Hydroperoxide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid hydroperoxides are primary products of lipid peroxidation, a process implicated in cellular injury and oxidative stress. The quantification of lipid hydroperoxides is crucial for understanding the mechanisms of oxidative damage and for the development of therapeutic interventions. While the specific term "PPHP assay" is not standard in the scientific literature, it is likely referring to a Peroxidase-catalyzed Hydroperoxide Assay . These assays are based on the principle that peroxidases, a class of enzymes, catalyze the reduction of hydroperoxides. This application note provides a detailed protocol for a common peroxidase-based method for the determination of lipid hydroperoxides, often utilized in research and drug development.
The assay described here is an indirect method that measures the activity of a peroxidase enzyme as it reduces hydroperoxides present in a sample. A common example is the glutathione peroxidase (GPx) coupled assay, where the reduction of lipid hydroperoxides is coupled to the oxidation of NADPH, which can be monitored spectrophotometrically.[1] This method is sensitive, reliable, and can be adapted for high-throughput screening.
Principle of the Assay
The core principle of the peroxidase-catalyzed hydroperoxide assay is the enzymatic reduction of lipid hydroperoxides (LOOH) by a peroxidase, such as glutathione peroxidase (GPx). In the presence of reduced glutathione (GSH), GPx catalyzes the reduction of LOOH to the corresponding lipid alcohol (LOH), resulting in the oxidation of GSH to oxidized glutathione (GSSG). The rate of this reaction is proportional to the amount of lipid hydroperoxide present in the sample.
To quantify this reaction, the generated GSSG is then reduced back to GSH by glutathione reductase (GR) in a coupled reaction that consumes NADPH. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm.[1] By measuring the rate of decrease in absorbance, the amount of lipid hydroperoxide in the original sample can be determined.
Signaling Pathway of Lipid Peroxidation and Peroxidase Action
Caption: Lipid peroxidation pathway and the enzymatic detoxification of lipid hydroperoxides by Glutathione Peroxidase.
Experimental Workflow
Caption: Experimental workflow for the Peroxidase-Catalyzed (Glutathione Peroxidase) Hydroperoxide Assay.
Detailed Experimental Protocol
This protocol is adapted from standard methods for measuring glutathione peroxidase activity, which can be used to quantify lipid hydroperoxides.
I. Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA.
-
Reduced Glutathione (GSH): 10 mM solution in Assay Buffer.
-
Glutathione Reductase (GR): 10 units/mL in Assay Buffer.
-
NADPH: 2 mM solution in Assay Buffer.
-
Glutathione Peroxidase (GPx): (if not present in the sample) as a positive control or to initiate the reaction.
-
Lipid Hydroperoxide Standard: Cumene hydroperoxide or t-butyl hydroperoxide can be used to generate a standard curve.
-
Sample: Tissue homogenate, cell lysate, or other biological samples suspected of containing lipid hydroperoxides.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
II. Assay Procedure
-
Sample Preparation:
-
Homogenize tissues or lyse cells in a suitable buffer on ice.
-
Centrifuge the homogenate/lysate to remove debris.
-
Determine the protein concentration of the supernatant for normalization.
-
-
Reaction Mixture Preparation (per well):
-
Prepare a master mix for the number of samples to be assayed.
-
For each well, combine:
-
140 µL Assay Buffer
-
10 µL Glutathione Reductase (10 units/mL)
-
10 µL Reduced Glutathione (10 mM)
-
10 µL NADPH (2 mM)
-
-
-
Assay Execution:
-
Add 170 µL of the Reaction Mixture to each well of the 96-well plate.
-
Add 20 µL of the sample (or standard, or buffer for blank) to the appropriate wells.
-
Mix gently and incubate for 5 minutes at room temperature to allow for the reduction of any existing GSSG in the sample.
-
Initiate the reaction by adding 10 µL of the lipid hydroperoxide-containing solution (or a standard like cumene hydroperoxide). If the sample is expected to have endogenous GPx activity, the reaction will start upon sample addition. If measuring exogenous hydroperoxides with a known amount of GPx, add 10 µL of GPx solution.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
III. Data Analysis
-
Calculate the rate of NADPH oxidation by determining the change in absorbance at 340 nm per minute (ΔA340/min). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[2]
-
Subtract the rate of the blank (no sample/no hydroperoxide) from the rates of the samples.
-
The concentration of lipid hydroperoxides is proportional to the rate of NADPH consumption.
-
If using a standard curve, plot the ΔA340/min for the standards against their known concentrations to determine the concentration of lipid hydroperoxides in the samples.
Data Presentation
The following tables provide examples of how quantitative data from peroxidase-catalyzed hydroperoxide assays can be presented.
Table 1: Standard Curve for Lipid Hydroperoxide Quantification
| Standard Concentration (µM) | ΔA340/min (Mean ± SD) |
| 0 | 0.002 ± 0.0005 |
| 10 | 0.015 ± 0.001 |
| 25 | 0.038 ± 0.002 |
| 50 | 0.075 ± 0.004 |
| 100 | 0.150 ± 0.007 |
Table 2: Lipid Hydroperoxide Levels in Different Cell Lines
| Cell Line | Treatment | Lipid Hydroperoxide (nmol/mg protein) |
| Cell Line A | Control | 1.2 ± 0.2 |
| Cell Line A | Oxidative Stressor | 5.8 ± 0.5 |
| Cell Line B | Control | 0.9 ± 0.1 |
| Cell Line B | Oxidative Stressor | 3.1 ± 0.3 |
Applications in Research and Drug Development
-
Assessing Oxidative Stress: This assay is widely used to measure the extent of lipid peroxidation as a marker of oxidative stress in various biological samples.[3]
-
Evaluating Antioxidant Efficacy: Researchers can use this assay to screen and characterize the efficacy of antioxidant compounds in preventing or reducing lipid peroxidation.
-
Drug Discovery and Development: In drug development, this assay can be employed to:
-
Identify drug candidates that modulate oxidative stress pathways.
-
Assess the potential for drug-induced oxidative toxicity.
-
Evaluate the protective effects of novel therapeutic agents against oxidative damage.
-
-
Disease Research: The measurement of lipid hydroperoxides is crucial in studying the pathology of diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.[4]
References
PPHP (Phenyl-2-piperidinyl)acetic acid, 2-(1-piperazinyl)ethyl ester): Application Notes and Protocols for Cell Culture
Introduction
This document provides a comprehensive overview of the application of PPHP (Phenyl-2-piperidinyl)acetic acid, 2-(1-piperazinyl)ethyl ester) in cell culture experiments. Due to the limited publicly available information on the biological effects of this compound, this document outlines a generalized workflow for determining its optimal concentration and assessing its effects on cultured cells. The provided protocols are standard methodologies that can be adapted for the initial characterization of this compound.
It is crucial to note that the lack of specific data on this compound necessitates a preliminary and cautious approach. Researchers should begin with a broad range of concentrations to establish a dose-response curve and carefully monitor cellular morphology and viability.
Data Presentation
As no quantitative data for this compound in cell culture is currently available, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: Cell Viability (e.g., MTT Assay) Data for this compound Treatment
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., HeLa | 0 (Control) | 24 | 100 ± 5.2 | |
| 1 | 24 | |||
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 | |||
| 0 (Control) | 48 | 100 ± 6.1 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 | |||
| e.g., SH-SY5Y | 0 (Control) | 24 | 100 ± 4.8 | |
| 1 | 24 | |||
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 | |||
| 0 (Control) | 48 | 100 ± 5.5 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Table 2: Cytotoxicity (e.g., LDH Assay) Data for this compound Treatment
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (Mean ± SD) |
| e.g., HeLa | 0 (Control) | 24 | 0 ± 2.1 |
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| e.g., SH-SY5Y | 0 (Control) | 24 | 0 ± 1.9 |
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 |
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the effects of this compound in cell culture.
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: General Cell Culture Maintenance and Passaging
Objective: To maintain healthy, actively dividing cell cultures for use in experiments.
Materials:
-
Cell line of interest
-
Complete growth medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.25%)
-
Cell culture flasks or dishes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Monitoring Cells:
-
Routinely observe cells under a microscope to check for confluency, morphology, and signs of contamination.
-
Cells should be passaged when they reach 70-80% confluency.
-
-
Passaging Adherent Cells:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell layer.
-
Incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add complete medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
-
Cell Counting and Seeding:
-
Transfer a small aliquot of the cell suspension and mix with an equal volume of trypan blue.
-
Count the viable (unstained) cells using a hemocytometer or automated cell counter.
-
Calculate the required volume of cell suspension to seed new flasks at the desired density.
-
Add the calculated cell suspension to new flasks containing pre-warmed complete medium.
-
-
Incubation:
-
Place the newly seeded flasks in a 37°C, 5% CO2 incubator.
-
Mandatory Visualizations
As the signaling pathways affected by this compound are unknown, the following diagrams represent a generic experimental workflow and a hypothetical signaling cascade that could be investigated once preliminary data on this compound's biological activity is obtained.
Caption: Workflow for this compound characterization in cell culture.
Caption: A hypothetical this compound-induced signaling cascade.
Application Notes and Protocols: The Role of PHLPP in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pleckstrin homology domain leucine-rich repeat protein phosphatases (PHLPP), erroneously referred to as PPHP in some contexts, are a family of serine/threonine phosphatases that play a critical role in regulating immune cell function. The two main isoforms, PHLPP1 and PHLPP2, act as key negative regulators of intracellular signaling pathways, thereby influencing both innate and adaptive immunity. By dephosphorylating key signaling molecules, PHLPP isoforms control the activation, differentiation, and function of various immune cells, including macrophages, regulatory T cells (Tregs), and neutrophils. Understanding the immunological applications of PHLPP is crucial for the development of novel therapeutics for inflammatory diseases, autoimmune disorders, and cancer.
These application notes provide an overview of the function of PHLPP in different immune cell types, detailed protocols for key experiments, and a summary of quantitative data to facilitate further research and drug development in this area.
Application Note 1: PHLPP1 as a Negative Regulator of Macrophage-Mediated Inflammation
Background:
Macrophages are key players in the innate immune response, responsible for recognizing and eliminating pathogens and initiating inflammation. The activation of macrophages is tightly regulated to prevent excessive inflammation and tissue damage. PHLPP1 has emerged as a critical checkpoint in macrophage signaling, primarily by dampening the inflammatory response mediated by Toll-like receptor 4 (TLR4) and interferon-gamma (IFN-γ) signaling.
Mechanism of Action:
PHLPP1 exerts its anti-inflammatory effects in macrophages through the direct dephosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue.[1][2][3] This dephosphorylation inhibits the transcriptional activity of STAT1, leading to a reduction in the expression of pro-inflammatory genes.[1][2] Studies using macrophages from PHLPP1 knockout mice have shown a sustained induction of inflammatory genes upon lipopolysaccharide (LPS) stimulation.[1][4]
Therapeutic Implications:
Targeting PHLPP1 in macrophages presents a potential therapeutic strategy for inflammatory diseases. Inhibition of PHLPP1 could enhance the inflammatory response to infections, while potentiation of PHLPP1 activity could be beneficial in chronic inflammatory conditions.
Signaling Pathway:
Caption: PHLPP1 signaling in macrophages.
Application Note 2: PHLPP's Role in Regulatory T Cell (Treg) Function and Stability
Background:
Regulatory T cells (Tregs) are essential for maintaining immune homeostasis and preventing autoimmunity. Their suppressive function is critically dependent on the fine-tuning of intracellular signaling pathways, particularly the PI3K/Akt pathway.
Mechanism of Action:
Tregs express significantly higher levels of both PHLPP1 and PHLPP2 compared to conventional T cells.[5] These phosphatases directly dephosphorylate and inactivate Akt, a key kinase in the PI3K pathway.[5][6] By keeping Akt activity low, PHLPP isoforms are essential for maintaining the suppressive function of Tregs. Knockdown of PHLPP1 in Tregs restores Akt activation and impairs their suppressive capacity.[5]
Therapeutic Implications:
Modulating PHLPP activity in Tregs could be a promising strategy for treating autoimmune diseases and cancer. Enhancing PHLPP function could bolster Treg-mediated suppression in autoimmune settings, while inhibiting PHLPP in the tumor microenvironment could unleash anti-tumor immunity by destabilizing Tregs.
Signaling Pathway:
References
- 1. PHLPP1 counter-regulates STAT1-mediated inflammatory signaling | eLife [elifesciences.org]
- 2. PHLPP1 counter-regulates STAT1-mediated inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHLPP1 counter-regulates STAT1-mediated inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PHLPP regulates the development, function and molecular signaling pathways of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHLPP1 with AKT2 interactions and pubmeds [onco.io]
Application Notes and Protocols for a pNPP-based Protein Phosphatase Assay
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a para-Nitrophenyl Phosphate (pNPP)-based assay to measure the activity of protein phosphatases. Protein phosphatases are a broad family of enzymes that remove phosphate groups from proteins, counteracting the activity of protein kinases.[1] This dynamic balance of phosphorylation and dephosphorylation is critical for regulating a vast array of cellular processes, including cell growth, proliferation, and signal transduction.[2] The dysregulation of phosphatase activity is implicated in numerous diseases, making them important targets for drug discovery.[2] The pNPP assay is a fundamental, colorimetric method for determining the enzymatic activity of protein phosphatases, particularly protein tyrosine phosphatases (PTPs).[1]
Principle of the Assay
The pNPP-based assay is a straightforward and cost-effective method for measuring phosphatase activity.[1] It utilizes the artificial substrate para-Nitrophenyl Phosphate (pNPP), which is dephosphorylated by a phosphatase to produce para-nitrophenol (pNP). This product is a chromogenic molecule that is yellow in color under alkaline conditions and can be quantified by measuring its absorbance at 405 nm. The intensity of the color is directly proportional to the amount of pNP produced and thus to the phosphatase activity.
Applications in Research and Drug Development
-
Enzyme Kinetics: The assay can be used to determine key kinetic parameters of a phosphatase, such as Vmax and KM.[3]
-
High-Throughput Screening (HTS): Its simplicity and compatibility with microplate formats make the pNPP assay suitable for screening large libraries of small molecules to identify potential phosphatase inhibitors or activators.[3]
-
Inhibitor Potency Determination: The assay is widely used to determine the potency of inhibitory compounds by calculating their IC50 values.[2]
-
Biochemical Characterization: It serves as a fundamental tool for characterizing the enzymatic activity of newly discovered or purified phosphatases.
Experimental Protocols
I. Materials and Reagents
-
Purified protein phosphatase enzyme
-
pNPP (p-Nitrophenyl Phosphate, Disodium Salt)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 2 mM DTT, and 1 mM EDTA)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
II. Reagent Preparation
-
Assay Buffer (2x concentrated): Prepare a 2x concentrated solution of the assay buffer and store it at 4°C. The final reaction conditions may need to be optimized for the specific phosphatase being studied.[3]
-
pNPP Substrate Solution: Prepare a stock solution of pNPP (e.g., 100 mM) in deionized water and store it at -20°C.[3] On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 mM) using the assay buffer.
-
Enzyme Solution: Prepare a stock solution of the purified phosphatase. On the day of the experiment, dilute the enzyme to the desired concentration in ice-cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range over the desired time course.[3]
-
Stop Solution: Prepare a 1 M solution of NaOH.
III. Assay Procedure
-
Assay Setup: In a 96-well microplate, add the following components in the specified order:
-
50 µL of Assay Buffer
-
25 µL of diluted enzyme solution (or buffer for the 'no enzyme' control)
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 25 µL of the pNPP substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed.
-
Stop Reaction: Add 50 µL of the Stop Solution (1 M NaOH) to each well to terminate the reaction and develop the yellow color of the pNP product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Presentation
The results of a pNPP-based phosphatase assay can be summarized in a table to facilitate analysis and comparison. The following is an example of a data table for determining the effect of an inhibitor on phosphatase activity.
| Condition | Inhibitor Conc. (µM) | Absorbance at 405 nm (Raw) | Absorbance (Corrected) | % Inhibition |
| No Enzyme Control | 0 | 0.052 | 0.000 | 100 |
| Positive Control (No Inhibitor) | 0 | 0.875 | 0.823 | 0 |
| Inhibitor | 0.1 | 0.751 | 0.699 | 15.1 |
| Inhibitor | 1 | 0.488 | 0.436 | 47.0 |
| Inhibitor | 10 | 0.193 | 0.141 | 82.9 |
| Inhibitor | 100 | 0.061 | 0.009 | 98.9 |
Corrected Absorbance = Raw Absorbance - No Enzyme Control Absorbance % Inhibition = 100 * (1 - (Corrected Absorbance of Inhibitor / Corrected Absorbance of Positive Control))
Visualizations
Signaling Pathway
References
- 1. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PPHP Peroxidase Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the 5-phenyl-4-pentyl hydroperoxide (PPHP) peroxidase assay, particularly for characterizing the peroxidase activity of cyclooxygenase (COX) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peroxidase assay used for?
The this compound peroxidase assay is a method to measure the peroxidase activity of enzymes, most notably the peroxidase active site of cyclooxygenase (COX) enzymes (prostaglandin H synthases).[1] It directly measures the enzyme's ability to reduce the hydroperoxide substrate, 5-phenyl-4-pentenyl hydroperoxide (this compound), to its corresponding alcohol, 5-phenyl-4-pentenyl-alcohol (PPA).[2][3] This assay is valuable for studying enzyme kinetics, characterizing inhibitors, and screening for compounds that act as reducing substrates.[2][3]
Q2: What is the principle of the this compound peroxidase assay?
The assay is based on the peroxidase-catalyzed reduction of this compound to PPA. This reaction requires a reducing substrate (co-substrate) to donate electrons. The enzyme's peroxidase active site, which contains a heme group, is first activated by the hydroperoxide (this compound). The activated enzyme then oxidizes the reducing substrate, and in the process, this compound is reduced to PPA. The rate of this reaction can be monitored either by directly measuring the conversion of this compound to PPA using methods like HPLC, or indirectly by measuring the oxidation of a chromogenic (color-producing) reducing substrate using a spectrophotometer.[1][2]
Q3: Can I use substrates other than this compound to measure COX peroxidase activity?
Yes, other substrates can be used. A common alternative is a spectrophotometric assay that measures the oxidation of a reductant like 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS).[1] However, the this compound assay provides a direct measurement of hydroperoxide reduction.
Q4: My this compound solution appears to be degrading. How can I ensure its stability?
This compound is sensitive to light and metals, which can cause it to degrade.[2] It is crucial to prepare fresh solutions and protect them from light by using amber vials or covering tubes with foil. Store stock solutions at low temperatures (e.g., -20°C) and prepare working solutions immediately before use. Avoid contamination with metal ions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous degradation of this compound. | 1. Prepare this compound solution fresh before each experiment. Store stock solutions appropriately (protected from light and at low temperatures).[2] |
| 2. Contamination of reagents or buffers with other peroxidases or oxidizing agents. | 2. Use high-purity reagents and ultrapure water. Filter-sterilize buffers if necessary. | |
| 3. The chromogenic substrate is auto-oxidizing. | 3. Run a "no-enzyme" control to measure the rate of auto-oxidation. If high, consider a different chromogenic substrate. Some commercial substrates contain stabilizers to prevent this.[4] | |
| Low or No Signal | 1. Inactive enzyme. | 1. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known positive control. |
| 2. Insufficient concentration of this compound or the reducing substrate. | 2. Optimize the concentrations of both this compound and the reducing substrate. Ensure they are within the linear range of the assay. | |
| 3. Presence of an inhibitor in the sample. | 3. Be aware that many non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit peroxidase activity.[5] If testing biological samples, consider potential endogenous inhibitors. | |
| 4. Incorrect buffer pH. | 4. The optimal pH can vary. For intestinal peroxidase, for example, inhibition by NSAIDs was optimal at pH 4.5-5.5.[5] Ensure the buffer pH is optimal for your specific enzyme. | |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent timing of reagent addition and measurements. | 1. Use a multichannel pipette for simultaneous addition of the starting reagent. Ensure the reading times are consistent for all wells. |
| 2. Temperature fluctuations during the assay. | 2. Pre-incubate all reagents and the plate at the desired reaction temperature. Use a temperature-controlled plate reader. | |
| 3. Pipetting errors. | 3. Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination. | |
| 4. The test compound is also a reducing substrate. | 4. Some compounds can act as reducing substrates themselves, competing with the chromogenic substrate and leading to inaccurate measurements of inhibition.[6] |
Quantitative Data Summary
The following table provides typical concentration ranges and kinetic parameters for a this compound peroxidase assay. These values may require optimization for specific experimental conditions.
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 10 - 50 µM | Higher concentrations can lead to substrate inhibition. |
| Enzyme Concentration | Dependent on specific activity | Should be optimized to ensure the reaction rate is linear over the measurement period. For HRP, 60 nM has been used.[2] |
| Reducing Substrate (Phenol) | 200 µM | This concentration was used in an HPLC-based assay.[2] |
| Km for Phenol (with HRP) | 252 µM | Michaelis-Menten constant for the reducing substrate phenol with Horseradish Peroxidase.[3] |
| Turnover Number (with HRP and Phenol) | 1.05 x 10⁴ min⁻¹ | Represents the number of substrate molecules converted per enzyme molecule per minute.[3] |
| Km for this compound (with HRP and guaiacol) | 18 µM | Michaelis-Menten constant for this compound with HRP using guaiacol as the reducing substrate.[3] |
Experimental Protocols
Detailed Methodology: Indirect Colorimetric this compound Peroxidase Assay
This protocol describes an indirect method to measure the peroxidase activity of an enzyme (e.g., COX-2) by monitoring the oxidation of a chromogenic co-substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), during the reduction of this compound.
Materials:
-
Purified enzyme (e.g., human recombinant COX-2)
-
This compound (5-phenyl-4-pentenyl hydroperoxide)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Heme (for reconstitution of apo-COX enzymes)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in ethanol. Determine the concentration spectrophotometrically.
-
Prepare a fresh stock solution of TMPD in the Assay Buffer.
-
If using an apo-enzyme, reconstitute it with heme according to the manufacturer's instructions.
-
Dilute the enzyme to the desired working concentration in ice-cold Assay Buffer immediately before use.
-
-
Assay Setup:
-
Add 150 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of heme solution.
-
Add 10 µL of the enzyme solution (or buffer for the blank).
-
If screening for inhibitors, add 10 µL of the test compound at various concentrations. For the control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Add 10 µL of the TMPD working solution to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the this compound working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 590 nm.
-
Take kinetic readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no enzyme) from the rates of all other wells.
-
For inhibitor screening, plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
COX Peroxidase Catalytic Cycle
Caption: Catalytic cycle of the COX peroxidase active site with this compound.
References
- 1. Peroxidase Active Site Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. US4780281A - Method for assay of peroxidase enzyme or reducing substrate activity - Google Patents [patents.google.com]
- 3. Enzymatic reduction of 5-phenyl-4-pentenyl-hydroperoxide: detection of peroxidases and identification of peroxidase reducing substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of intestinal peroxidase activity by nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of peroxidase substrates on the Amplex red/peroxidase assay: antioxidant properties of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PPHP Concentration for Experiments: A Technical Support Guide
Johannesburg, South Africa - Researchers and drug development professionals frequently encounter challenges in optimizing experimental conditions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving PPHP, a compound with emerging interest in cellular research.
The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line and assay-dependent. A good starting point for most cell lines is to perform a dose-response experiment ranging from 1 µM to 50 µM. Based on literature, concentrations between 10 µM and 25 µM have shown significant effects in various cancer cell lines.
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO. For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: I am not observing any effect of this compound on my cells. What could be the reason?
There are several potential reasons for a lack of observed effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental setup. Consider increasing the concentration or extending the treatment duration.
-
Cell Line Resistance: The target pathway of this compound may not be active or may be mutated in your chosen cell line, leading to resistance.
-
Compound Inactivity: Ensure your this compound stock solution is not degraded. Prepare fresh dilutions from a new stock aliquot.
-
Assay Sensitivity: The assay you are using might not be sensitive enough to detect the cellular changes induced by this compound.
Q4: this compound treatment is causing widespread cell death, even at low concentrations. How can I mitigate this?
If you observe excessive cytotoxicity, consider the following:
-
Reduce Concentration and Incubation Time: Start with a lower concentration range and shorter incubation periods.
-
Check for Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%.
-
Assess Cell Health: Use a cell viability assay to determine the IC50 value of this compound for your specific cell line and choose a concentration below this for mechanistic studies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Inconsistent this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. | |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration is sufficient to keep this compound in solution. Do not exceed a final this compound concentration that is soluble in the medium. |
| Off-target effects observed | This compound may interact with other cellular pathways. | Use a more specific analog if available, or validate findings using a secondary method (e.g., siRNA knockdown of the target protein). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Proteins
-
Treat cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins in the target signaling pathway overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: General experimental workflow for this compound studies.
PPHP Solubility Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered with protein and peptide-based compounds (PPHP).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my this compound compound?
A1: The solubility of a protein or peptide is a complex interplay of its intrinsic properties and the surrounding solution environment. Key factors include:
-
pH: The pH of the solution affects the net charge of the protein. Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[1][2]
-
Ionic Strength: The concentration of salt in the solution can impact solubility. Low salt concentrations can increase solubility ("salting in"), while very high concentrations can decrease it ("salting out").[1]
-
Temperature: Temperature affects the thermodynamics of dissolution. For most proteins, solubility increases with temperature up to a certain point, after which thermal denaturation can lead to aggregation and decreased solubility.[1][3][4][5]
-
Protein Concentration: Higher protein concentrations can increase the likelihood of aggregation and precipitation.[6]
-
Additives and Excipients: Various additives like glycerol, detergents, and specific amino acids can be used to enhance solubility.[1][6]
-
Post-Translational Modifications: Modifications such as glycosylation can significantly impact the solubility of a protein.
Q2: How can I determine the optimal pH for dissolving my this compound?
A2: To find the optimal pH for solubility, it is recommended to perform a pH screening experiment. This typically involves attempting to dissolve the this compound in a series of buffers with varying pH values. Generally, a pH that is at least one to two units away from the protein's isoelectric point (pI) will result in better solubility due to electrostatic repulsion between charged molecules.[1][2]
Q3: My this compound is forming aggregates. What can I do to prevent this?
A3: Protein aggregation is a common cause of insolubility.[1] Here are several strategies to mitigate aggregation:
-
Optimize Buffer Conditions: Adjust the pH away from the pI and screen different salt concentrations.[1]
-
Use Solubility-Enhancing Additives: Incorporate additives such as arginine, glutamate, or non-denaturing detergents into your buffer.[6]
-
Work at Lower Temperatures: Lowering the temperature can sometimes reduce the rate of aggregation.[1][7]
-
Maintain Low Protein Concentration: Working with lower concentrations of your this compound can reduce the chances of intermolecular interactions that lead to aggregation.[6]
-
Add a Reducing Agent: If your protein has cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of disulfide bonds that may lead to aggregation.[6]
Troubleshooting Guides
Problem: this compound fails to dissolve in the chosen buffer.
This guide provides a systematic approach to troubleshooting poor this compound solubility.
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data Summary
The following tables provide a summary of common additives used to improve protein solubility and the effect of pH on the solubility of different protein classes.
Table 1: Common Solubility-Enhancing Additives
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses aggregation by binding to hydrophobic patches.[6] |
| L-Glutamate | 50-500 mM | Similar to Arginine, helps to shield charged and hydrophobic regions.[6] |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure and increases solvent viscosity.[1] |
| Polyethylene Glycol (PEG) | 1-10% (w/v) | Excluded volume effect, promotes protein hydration.[1] |
| Non-denaturing Detergents (e.g., Tween 20, CHAPS) | 0.01-1% (w/v) | Solubilizes protein aggregates without denaturation.[6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1-1 mM | A reducing agent that prevents disulfide bond formation.[6] |
Table 2: General pH Guidelines for Protein Solubility
| Protein Class | Isoelectric Point (pI) Range | Recommended pH for Solubilization |
| Acidic Proteins | 3.0 - 6.0 | pH > 7.0 |
| Neutral Proteins | 6.0 - 8.0 | pH < 5.0 or pH > 9.0 |
| Basic Proteins | 8.0 - 11.0 | pH < 7.0 |
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol is designed to determine the rate at which a this compound compound dissolves in a specific buffer.
Caption: Experimental workflow for a kinetic solubility assay.
Methodology:
-
Buffer Preparation: Prepare the desired buffer system at the target pH and ionic strength.
-
This compound Addition: Add a known excess amount of the solid this compound compound to a defined volume of the assay buffer.
-
Incubation: Incubate the mixture at a constant temperature with consistent stirring or shaking.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension.
-
Separation: Immediately centrifuge the aliquot at high speed to pellet the undissolved this compound.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the concentration of dissolved this compound against time to determine the dissolution rate.
Protocol: Thermodynamic Solubility Assay (Equilibrium Solubility)
This protocol determines the maximum concentration of a this compound that can be dissolved in a buffer at equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of the this compound compound to a series of vials containing the test buffer.
-
Equilibration: Seal the vials and incubate them at a constant temperature with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Supernatant Analysis: Carefully collect the supernatant and determine the this compound concentration using a validated analytical method.
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the this compound under the tested conditions.
Signaling Pathway Context (Hypothetical)
Understanding the biological context of a this compound can sometimes provide clues for solubility optimization. For instance, if the this compound is an intracellular protein, mimicking the cytosolic environment might be beneficial.
Caption: Hypothetical signaling pathway involving a this compound.
References
Technical Support Center: PPHP (Phenyl-Phosphate Heteropolymer)
Welcome to the technical support center for PPHP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound, or Phenyl-Phosphate Heteropolymer, is a novel synthetic polymer being investigated for various therapeutic applications. Its structure consists of repeating phenyl rings and phosphate ester linkages. This composition makes it susceptible to two primary degradation pathways in solution:
-
Oxidative Degradation: The phenolic hydroxyl groups on the phenyl rings are prone to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of colored quinone-like structures and a loss of biological activity.
-
Hydrolytic Cleavage: The phosphate ester bonds that form the polymer backbone can be hydrolyzed. This reaction is catalyzed by acidic or basic conditions and leads to chain scission, reducing the polymer's molecular weight and altering its properties.[1][2]
Q2: I've noticed a yellow to brown discoloration in my this compound solution. What is the cause?
A2: Discoloration of this compound solutions is a common indicator of oxidative degradation. When the phenolic groups in this compound are oxidized, they can form quinone-type structures which are often colored. This process can be accelerated by exposure to air (oxygen), UV light, or trace metal ion contaminants.[3] To prevent this, it is crucial to handle and store this compound solutions under inert gas (like nitrogen or argon) and in amber vials to protect from light.
Q3: My this compound solution has shown a decrease in viscosity and efficacy over time. What could be the problem?
A3: A decrease in viscosity is a strong indication of a reduction in the polymer's molecular weight, which is typically caused by the hydrolytic cleavage of the phosphate ester backbone.[1] This degradation is highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze this breakdown.[4] Maintaining the solution at an optimal pH, typically between 6.0 and 7.5, is critical for stability.
Q4: What are the ideal storage conditions for this compound, both as a solid and in solution?
A4: Proper storage is essential to maintain the integrity of this compound.
-
Solid this compound: Store in a tightly sealed container at -20°C in a desiccated environment. This minimizes exposure to moisture and slows down any potential solid-state degradation.
-
This compound Solutions: For short-term storage (up to 1 week), store at 2-8°C in the dark, under an inert atmosphere. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. Always use deoxygenated solvents and store in amber glass vials to prevent photo-oxidation.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Loss of Purity Observed via HPLC
-
Symptom: HPLC analysis shows a rapid decrease in the main this compound peak area and the appearance of new peaks corresponding to degradation products within hours of preparing the solution.
-
Possible Causes & Solutions:
-
Oxidative Degradation:
-
Cause: The solvent may contain dissolved oxygen, or the solution was handled in the presence of air.
-
Solution: Use solvents that have been thoroughly deoxygenated by sparging with nitrogen or argon for at least 15-20 minutes. Prepare and handle the this compound solution in a glove box or under a constant stream of inert gas.
-
-
Incorrect pH:
-
Cause: The solvent or buffer used is outside the optimal pH stability range for this compound (pH 6.0-7.5).
-
Solution: Ensure the pH of your solvent or buffer system is strictly controlled. Prepare fresh buffers and verify the pH before dissolving the this compound.
-
-
Metal Ion Contamination:
-
Cause: Trace metal ions (e.g., iron, copper) in the solvent or from lab equipment can catalyze oxidative degradation.
-
Solution: Use high-purity solvents and glassware that has been washed with a metal-chelating agent like EDTA, followed by rinsing with high-purity water. Consider adding a small amount (0.1 mM) of EDTA to your stock solution as a precautionary measure.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results when using this compound solutions prepared at different times.
-
Possible Causes & Solutions:
-
Degradation Between Preparation and Use:
-
Cause: this compound is degrading in the time between when the solution is prepared and when it is used in the assay.
-
Solution: Prepare this compound solutions fresh immediately before each experiment. If this is not feasible, store aliquots at -80°C and thaw a new aliquot for each experiment. Do not reuse leftover solution from a previous day.
-
-
Incompatibility with Assay Media:
-
Cause: Components in the cell culture or assay media (e.g., pH, presence of certain ions) may be accelerating this compound degradation.
-
Solution: Perform a stability study of this compound directly in the assay medium. Use HPLC to monitor its purity over the time course of your experiment to determine if significant degradation is occurring. If so, you may need to adjust the formulation or the timing of this compound addition to the assay.
-
-
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound under various conditions, as determined by a stability-indicating HPLC method. The percentage of intact this compound remaining after a specified time is shown.
| Condition | Solvent/Buffer | Temperature (°C) | Duration (hours) | % this compound Remaining |
| pH Stress | 0.1 M HCl (pH 1.0) | 25 | 24 | 65% |
| pH 4.0 Acetate Buffer | 25 | 24 | 92% | |
| pH 7.0 Phosphate Buffer | 25 | 24 | 99% | |
| pH 9.0 Borate Buffer | 25 | 24 | 85% | |
| Oxidative Stress | 3% H₂O₂ in Water | 25 | 8 | 55% |
| Air-exposed Water | 25 | 24 | 88% | |
| N₂-sparged Water | 25 | 24 | >99% | |
| Thermal Stress | pH 7.0 Phosphate Buffer | 4 | 72 | 98% |
| pH 7.0 Phosphate Buffer | 25 | 72 | 95% | |
| pH 7.0 Phosphate Buffer | 50 | 72 | 70% | |
| Photostability | pH 7.0 Phosphate Buffer (Amber Vial) | 25 | 48 | 99% |
| pH 7.0 Phosphate Buffer (Clear Vial) | 25 | 48 | 80% |
Experimental Protocols
Protocol 1: HPLC Stability-Indicating Method for this compound
This method is designed to separate intact this compound from its primary degradation products.[7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare this compound solutions at a concentration of 1 mg/mL in the desired solvent or buffer.
-
Incubate the solutions under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot, dilute it to a final concentration of 0.1 mg/mL with the initial mobile phase composition (80:20 Mobile Phase A:B).
-
Inject the sample onto the HPLC system.
-
The percentage of remaining this compound is calculated by comparing the peak area of the main this compound peak at a given time point to its area at time zero.
-
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Workflow for this compound stability assessment via HPLC.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
PPHP assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the p-Nitrophenyl Phosphate (pNPP) phosphatase assay. The information is designed to help users identify and resolve common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the pNPP phosphatase assay?
The pNPP phosphatase assay is a colorimetric method used to measure the activity of various types of phosphatases, including alkaline and acid phosphatases, as well as protein tyrosine and serine/threonine phosphatases.[1][2][3] The assay utilizes p-Nitrophenyl Phosphate (pNPP), a non-specific substrate, which is hydrolyzed by phosphatases into p-nitrophenol (pNP) and inorganic phosphate.[4][5] Under alkaline conditions, p-nitrophenol is a yellow, soluble product that can be quantified by measuring its absorbance at 405 nm.[1][4][6] The intensity of the color is directly proportional to the phosphatase activity in the sample.
Q2: What are the critical parameters that can affect the pNPP assay?
Several parameters can significantly impact the results of a pNPP assay:
-
pH: Phosphatases have optimal pH ranges for their activity. For example, acid phosphatases function best at a pH of around 5.5, while neutral phosphatases, like many protein phosphatases, are more active at a neutral pH (around 7.2).[4][6] It is crucial to use an assay buffer with the appropriate pH for the specific phosphatase being studied.
-
Substrate Concentration: The concentration of pNPP can influence the reaction rate. It is generally recommended to use a pNPP concentration that is well above the Michaelis constant (Km) of the enzyme to ensure the reaction velocity is proportional to the enzyme concentration.
-
Temperature: Enzyme kinetics are temperature-dependent. The assay should be performed at a consistent and optimal temperature, typically 37°C or room temperature, as specified in the protocol.[6][7]
-
Incubation Time: The duration of the enzymatic reaction is critical. The reaction should be allowed to proceed long enough to generate a detectable signal but should be stopped within the linear range of the reaction to ensure accurate quantification.[1][6]
-
Enzyme Concentration: The amount of phosphatase in the sample will directly affect the rate of pNPP hydrolysis. It is important to use a concentration of the enzyme that results in an absorbance reading within the linear range of the spectrophotometer.[6]
Q3: How can I ensure the reproducibility of my pNPP assay results?
To ensure reproducibility, it is essential to:
-
Standardize the protocol: Use a consistent and detailed protocol for all experiments.
-
Use high-quality reagents: Ensure that all reagents, including the pNPP substrate and buffers, are of high quality and not expired. The pNPP substrate should be protected from light.[1]
-
Include proper controls: Always include positive controls (a known active phosphatase), negative controls (no enzyme), and blank controls (no substrate) in your experimental setup.
-
Perform replicate measurements: Run all samples and controls in at least triplicate to assess the precision of your measurements.
-
Validate the assay: For new experimental setups or significant changes in protocol, it is advisable to validate the assay by determining parameters such as linearity, precision, and accuracy.
Troubleshooting Guide
Issue 1: High Background Signal
Possible Causes:
-
Spontaneous hydrolysis of pNPP: The pNPP substrate can spontaneously hydrolyze over time, especially if not stored properly (e.g., exposed to light or high temperatures).[1]
-
Contamination of reagents: Reagents, particularly the assay buffer, may be contaminated with phosphatases.
-
Presence of interfering substances in the sample: Some compounds in the sample may absorb light at 405 nm.
Troubleshooting Steps:
-
Check the pNPP substrate: Prepare a fresh solution of pNPP and measure its absorbance at 405 nm. A high reading indicates degradation.
-
Test for reagent contamination: Run a blank control containing only the assay buffer and pNPP. If a high signal is observed, prepare fresh buffer.
-
Include a sample blank: For each sample, prepare a control well that contains the sample and all reagents except the pNPP substrate to measure the intrinsic absorbance of the sample.
Issue 2: Low or No Signal
Possible Causes:
-
Inactive enzyme: The phosphatase may have lost its activity due to improper storage or handling.
-
Incorrect assay conditions: The pH, temperature, or incubation time may not be optimal for the enzyme.
-
Presence of phosphatase inhibitors in the sample: The sample may contain substances that inhibit the activity of the phosphatase.
Troubleshooting Steps:
-
Verify enzyme activity: Use a positive control with a known active phosphatase to confirm that the assay is working correctly.
-
Optimize assay conditions: Systematically vary the pH, temperature, and incubation time to determine the optimal conditions for your specific enzyme.
-
Test for inhibitors: Dilute the sample to reduce the concentration of potential inhibitors. If inhibition is suspected, a spike and recovery experiment can be performed by adding a known amount of active phosphatase to the sample.
Issue 3: Poor Reproducibility (High Coefficient of Variation)
Possible Causes:
-
Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of reagents or samples.
-
Inconsistent incubation times: Variations in the start and stop times of the reaction for different wells.
-
Temperature gradients across the plate: Uneven heating of the microplate during incubation.
-
Well-to-well variability in the microplate: Differences in the optical properties of the wells.
Troubleshooting Steps:
-
Calibrate pipettes: Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Use a multichannel pipette: For adding reagents to multiple wells simultaneously to ensure consistent timing.
-
Ensure uniform temperature: Use a high-quality incubator and allow the plate to equilibrate to the desired temperature before starting the reaction.
-
Use high-quality microplates: Use plates from a reputable manufacturer and inspect them for any defects.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Molar Extinction Coefficient of p-Nitrophenol | 1.8 x 10^4 M⁻¹cm⁻¹ at 405 nm | This value is used to calculate the amount of product formed.[1] |
| Km of Phosphatases for pNPP | 0.5 - 10 mM | This value can vary significantly depending on the specific phosphatase.[1] |
| Linear Range of Detection | 3 ng - 1 µg of phosphatase | This is a general range and depends on the specific activity of the phosphatase and the assay conditions.[7] |
| Typical Coefficient of Variation (CV) | < 15% | A CV below 15% is generally considered acceptable for this type of assay. |
Experimental Protocols
Standard pNPP Phosphatase Assay Protocol (96-well plate format)
Materials:
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
-
pNPP substrate solution (e.g., 10 mg/mL in a suitable buffer)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5 for alkaline phosphatase)
-
Stop solution (e.g., 3 M NaOH)
-
Phosphatase-containing sample
-
Positive and negative controls
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature. Prepare fresh dilutions of the pNPP substrate and the phosphatase samples in the assay buffer.
-
Set up the Assay Plate:
-
Blank: Add 50 µL of assay buffer to three wells.
-
Negative Control: Add 50 µL of the sample diluent (without enzyme) to three wells.
-
Positive Control: Add 50 µL of a known active phosphatase solution to three wells.
-
Samples: Add 50 µL of each sample to their respective wells in triplicate.
-
-
Initiate the Reaction: Add 50 µL of the pNPP substrate solution to all wells.
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction: Add 50 µL of the stop solution to all wells to stop the enzymatic reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Results:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the average absorbance for each sample and control.
-
Determine the phosphatase activity using the molar extinction coefficient of p-nitrophenol and the Beer-Lambert law.
-
Visualizations
Caption: Enzymatic hydrolysis of pNPP by phosphatase.
Caption: General workflow for a pNPP phosphatase assay.
Caption: Troubleshooting decision tree for pNPP assays.
References
- 1. neb.com [neb.com]
- 2. pNPP Phosphatase Assay Kit | ABIN1000337 [antibodies-online.com]
- 3. biocompare.com [biocompare.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. resources.amsbio.com [resources.amsbio.com]
Improving signal-to-noise ratio in PPHP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their p-Nitrophenyl Phosphate (pNPP) phosphatase assays.
Frequently Asked Questions (FAQs)
1. What is a PPHP (pNPP) assay?
A p-Nitrophenyl Phosphate (pNPP) assay is a widely used colorimetric method to determine the activity of phosphatases. In this assay, the phosphatase enzyme removes a phosphate group from the pNPP substrate, resulting in the formation of p-nitrophenol (pNP). Under alkaline conditions, pNP is a yellow-colored product that can be quantified by measuring its absorbance at or near 405 nm.[1][2][3] This assay is versatile and can be used to detect acid, neutral, and alkaline phosphatases depending on the buffer conditions.[2][3]
2. What is the signal-to-noise ratio in a this compound assay?
The signal-to-noise ratio (S/N) is a crucial parameter for assessing the quality and sensitivity of an assay.
-
Signal: The absorbance measurement from a sample containing the active phosphatase enzyme.
-
Noise (or Background): The absorbance measurement from a control sample that does not contain the active enzyme (a "no-enzyme" or "blank" control).
A high signal-to-noise ratio indicates that the signal from the enzymatic reaction is strong and clearly distinguishable from the background noise, leading to more reliable and reproducible results.
3. What is a good signal-to-noise ratio for a this compound assay?
While the acceptable signal-to-noise ratio can vary depending on the specific application, a general guideline is to aim for a ratio of at least 3:1 for the detection limit and 10:1 for reliable quantification. A higher ratio is always desirable as it indicates a more robust and sensitive assay.
4. What are the key factors that can affect the signal-to-noise ratio in a this compound assay?
Several factors can influence the signal-to-noise ratio, including:
-
Enzyme Concentration: The amount of active phosphatase in the sample directly impacts the signal strength.
-
Substrate (pNPP) Concentration: The concentration of pNPP can affect the reaction rate.
-
Incubation Time and Temperature: These parameters influence the extent of the enzymatic reaction.
-
Buffer Conditions (pH, ionic strength): The pH of the assay buffer is critical for optimal enzyme activity.
-
Presence of Inhibitors or Activators: Contaminants in the sample or reagents can interfere with the assay.
-
Reagent Quality and Preparation: The purity and proper preparation of reagents are essential for minimizing background.
-
Plate Reader Settings: The correct wavelength and other settings on the plate reader are necessary for accurate measurements.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Signal
A high background signal in your "no-enzyme" or "blank" control wells can significantly reduce the signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Degradation | pNPP can slowly hydrolyze on its own, especially at alkaline pH and elevated temperatures. Prepare the pNPP substrate solution fresh before each experiment. Store the pNPP stock solution in the dark at -20°C.[3] |
| Contaminated Reagents | Reagents, especially the assay buffer or water, may be contaminated with phosphatases. Use high-purity water and reagents. Consider filtering your buffers. |
| Non-specific Binding | Components in the sample matrix may interact with the substrate or product, leading to a false signal. Include a sample background control where the stop solution is added before the substrate to account for any inherent color in the sample. |
| Incorrect Stop Solution | The stop solution (e.g., NaOH) is crucial for developing the yellow color of pNP and stopping the reaction. Ensure the correct concentration of a strong base is used to raise the pH sufficiently. |
Issue 2: Low or No Signal
A weak or absent signal in your sample wells can make it difficult to distinguish from the background.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | The phosphatase enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Always run a positive control with a known active enzyme to verify assay components are working. |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your specific phosphatase. Optimize these conditions by testing a range of pH values and temperatures.[4] |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time, ensuring that the reaction remains in the linear range.[1][2] |
| Low Enzyme Concentration | The concentration of the phosphatase in your sample may be below the detection limit of the assay. Concentrate your sample if possible, or consider using a more sensitive fluorometric assay.[5] |
| Incorrect Reagent Concentrations | Errors in the dilution of the enzyme, substrate, or other reagents can lead to a weak signal. Double-check all calculations and pipetting. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or stop solution is a common source of variability. Calibrate your pipettes regularly and use proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Inconsistent Incubation Times | Variations in the time between adding reagents and stopping the reaction can lead to different levels of product formation. Use a multichannel pipette to add reagents to multiple wells simultaneously. Stagger the addition of reagents at regular intervals.[1] |
| Temperature Gradients Across the Plate | Uneven temperature across the microplate during incubation can cause differences in reaction rates. Ensure the plate is incubated in a properly calibrated incubator and allow it to equilibrate to the correct temperature. |
| Well-to-Well Contamination | Splashing of reagents between wells can lead to inaccurate results. Be careful during reagent addition and plate handling. |
Experimental Protocols
Optimizing Assay Conditions
To achieve the best signal-to-noise ratio, it is crucial to optimize the assay conditions for your specific phosphatase and experimental setup.
1. Buffer pH Optimization:
-
Prepare a series of assay buffers with a range of pH values (e.g., from 4.0 to 9.0).
-
Run the assay with your phosphatase at a constant concentration in each buffer.
-
Plot the enzyme activity (absorbance) against the pH to determine the optimal pH for your enzyme. Protein tyrosine phosphatases generally have optimal activity between pH 5.5 and 6.5.[4]
2. Enzyme Concentration Optimization:
-
Perform a serial dilution of your enzyme sample.
-
Run the assay with each dilution under optimized buffer and substrate conditions.
-
Plot the absorbance against the enzyme concentration.
-
Identify the linear range of the assay, where the absorbance is directly proportional to the enzyme concentration. For your experiments, use an enzyme concentration that falls within this linear range.
3. Substrate (pNPP) Concentration Optimization (Michaelis-Menten Kinetics):
-
Prepare a range of pNPP concentrations.
-
Run the assay with a fixed, optimal enzyme concentration for each pNPP concentration.
-
Plot the initial reaction velocity (rate of pNP formation) against the pNPP concentration.
-
This will allow you to determine the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Using a pNPP concentration at or above the Km value is recommended for robust results.
4. Incubation Time Optimization:
-
Use optimized enzyme and substrate concentrations.
-
Run the assay and take readings at multiple time points (e.g., 5, 10, 15, 30, and 60 minutes).
-
Plot the absorbance against time.
-
Choose an incubation time that falls within the linear phase of the reaction, where the product is formed at a constant rate.
Standard pNPP Assay Protocol (96-well plate)
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer at the optimal pH for your phosphatase (e.g., 20 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.005% Tween-20 for a protein tyrosine phosphatase).[4]
-
Enzyme Solution: Dilute your phosphatase sample to the desired concentration in the assay buffer.
-
pNPP Substrate Solution: Prepare a 10 mM pNPP solution in the assay buffer.[1] This should be made fresh.
-
Stop Solution: Prepare a 1 M NaOH solution.
-
-
Assay Procedure:
-
Add 50 µL of your diluted enzyme solution to the wells of a 96-well plate.
-
Include "no-enzyme" blank controls containing 50 µL of assay buffer only.
-
Initiate the reaction by adding 50 µL of the 10 mM pNPP substrate solution to each well.[1]
-
Incubate the plate at the optimal temperature (e.g., room temperature or 37°C) for the desired time (e.g., 10-45 minutes).[1][2]
-
Stop the reaction by adding 50 µL of 1 M NaOH stop solution to each well.
-
Gently tap the plate to mix.
-
Read the absorbance at 405 nm using a microplate reader.
-
Visualizations
References
- 1. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PPHP (CAS 5757-45-9)
No information could be found for a compound with the acronym PPHP and CAS number 5757-45-9 in the conducted search.
Our comprehensive search for "this compound" with the specified CAS number did not yield any relevant results for a chemical reagent used in experimental settings. The search results primarily contained information on two unrelated topics:
-
Polypropylene (PP): A common polymer used in laboratory plastics and various other applications. The search provided extensive data on its chemical resistance and compatibility with other substances.
-
p-Hydroxyphenacyl (pHP): A photoremovable protecting group used in organic synthesis and chemical biology.
Due to the lack of available data on a reagent specifically identified as "this compound (CAS 5757-45-9)," we are unable to provide a troubleshooting guide, FAQs, data tables, or diagrams related to its interference with other reagents or its signaling pathways.
We recommend verifying the name and CAS number of the compound . If you have additional details or alternative identifiers for this substance, please provide them so we can conduct a more targeted search.
Technical Support Center: PPHP Stock Solutions
This technical support center provides guidance on the shelf life, storage, and troubleshooting of PPHP (Phenyl-2-pyridylaminomethyl phosphonate) stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What is the expected shelf life of a this compound stock solution?
A3: The exact shelf life of a this compound stock solution has not been determined. However, based on the general stability of phosphonate esters, a properly prepared and stored stock solution is expected to be stable for several months to a year at -20°C or -80°C. It is good laboratory practice to qualify a new batch of stock solution if it has been stored for an extended period.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The primary degradation pathway for phosphonate esters like this compound is hydrolysis of the ester bond.[1][2] This reaction can be catalyzed by both acidic and basic conditions and is accelerated at higher temperatures.[2] The carbon-phosphorus (C-P) bond in phosphonates is generally more stable and less prone to cleavage than the phosphorus-oxygen (P-O) ester bond.[1]
Q5: Can I store my this compound stock solution at room temperature?
A5: Storing this compound stock solutions at room temperature is not recommended. Elevated temperatures can accelerate the rate of hydrolysis, leading to the degradation of the compound.[3][4][5][6] For any unused portion of the solution that has been brought to room temperature for an experiment, it is advisable to discard it rather than returning it to the stock.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results | This compound stock solution may have degraded. | 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control experiment to compare the activity of the old and new stock solutions. 3. If the new stock solution resolves the issue, discard the old stock. |
| Precipitate observed in the stock solution upon thawing | Poor solubility or precipitation during freezing. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution, possibly at a lower concentration or in a different solvent. 3. Consider filtering the stock solution through a 0.22 µm filter before aliquoting and freezing. |
| Change in pH of the stock solution over time | Hydrolysis of the phosphonate ester can release acidic byproducts. | 1. Measure the pH of the stock solution. 2. If the pH has significantly changed, it is an indication of degradation, and the stock solution should be discarded. |
Quantitative Data Summary
The following table provides illustrative data on the stability of a hypothetical this compound stock solution under different storage conditions. This data is based on the general chemical properties of phosphonate esters and should be used as a guideline. Actual stability may vary.
| Storage Condition | Solvent | Concentration | Estimated Degradation per Month |
| -80°C | DMSO | 10 mM | < 0.1% |
| -20°C | DMSO | 10 mM | < 0.5% |
| 4°C | Aqueous Buffer (pH 7.4) | 1 mM | 1-2% |
| Room Temperature (25°C) | Aqueous Buffer (pH 7.4) | 1 mM | 5-10% |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability by HPLC
This protocol describes a general method to assess the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
HPLC-grade solvent for mobile phase (e.g., acetonitrile, water with formic acid)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Autosampler vials
Methodology:
-
Initial Analysis (Time Zero):
-
Thaw an aliquot of the freshly prepared this compound stock solution.
-
Dilute the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
Record the chromatogram and determine the peak area of the intact this compound. This will serve as the baseline (100% integrity).
-
-
Sample Storage:
-
Store aliquots of the this compound stock solution under the desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Thaw the aliquot and prepare it for HPLC analysis as described in step 1.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the intact this compound at each time point to the initial peak area (Time Zero).
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound stock solutions.
Caption: Key factors influencing the stability of this compound stock solutions.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling Biotech-Grade PHLPP
Welcome to the technical support center for biotech-grade PHLPP (Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatase). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of recombinant PHLPP protein in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
I. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized and reconstituted PHLPP protein?
A1: Proper storage is crucial for maintaining the activity of recombinant PHLPP. For long-term stability, lyophilized PHLPP should be stored at -20°C or -80°C. Upon reconstitution, it is recommended to aliquot the protein to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage of a few days, 4°C is acceptable.
Q2: My reconstituted PHLPP protein has precipitated. What should I do?
A2: Protein precipitation upon reconstitution can be due to several factors. First, ensure you are using the recommended reconstitution buffer as specified on the Certificate of Analysis (C of A). If precipitation occurs, you can try gently vortexing the solution or incubating it at room temperature for a short period. If the precipitate persists, it may be necessary to centrifuge the sample and use the supernatant, though this may result in a lower protein concentration. To prevent future precipitation, consider reconstituting at a slightly lower concentration or including a stabilizing agent like glycerol (e.g., 10-50%) in the reconstitution buffer.
Q3: What is the optimal pH and temperature for PHLPP enzymatic activity?
A3: PHLPP enzymes belong to the PP2C family of phosphatases and their activity is metal-dependent (Mg²⁺ or Mn²⁺). The optimal pH for PHLPP activity is generally around 7.5.[1] The optimal temperature for activity is between 40-50°C, with PHLPP1 being slightly more thermostable than PHLPP2.[1] However, for routine assays, performing the reaction at 30°C or 37°C is common practice to ensure protein stability over the course of the experiment.
Q4: Which isoforms of PHLPP should I use for my experiments?
A4: The choice between PHLPP1 and PHLPP2 depends on your specific research question as they have distinct substrate specificities. PHLPP1 preferentially dephosphorylates Akt2 and Akt3, while PHLPP2 targets Akt1 and Akt3.[2][3] Both isoforms are known to dephosphorylate and regulate Protein Kinase C (PKC).[2][4]
II. Troubleshooting Guides
Recombinant PHLPP Handling and Storage
| Problem | Possible Cause | Solution |
| Low protein recovery after reconstitution | Protein adhering to the vial walls or cap. | Briefly centrifuge the vial before opening to collect all lyophilized powder at the bottom. |
| Incomplete solubilization. | After adding the reconstitution buffer, allow the vial to sit at room temperature for 15-30 minutes with gentle agitation. Avoid vigorous vortexing. | |
| Protein degradation | Improper storage temperature. | Store lyophilized protein at -20°C or -80°C and reconstituted aliquots at -80°C. |
| Repeated freeze-thaw cycles. | Aliquot the reconstituted protein into single-use volumes. | |
| Protease contamination. | Use sterile buffers and pipette tips. Consider adding a protease inhibitor cocktail to the reconstitution buffer. |
PHLPP Western Blotting
| Problem | Possible Cause | Solution |
| No or weak PHLPP signal | Low protein expression in the sample. | Use a positive control (e.g., cell lysate known to express PHLPP) to validate the antibody and protocol. Increase the amount of protein loaded onto the gel.[5] |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[6] Ensure the secondary antibody is compatible with the primary antibody. | |
| Poor protein transfer to the membrane. | Verify transfer efficiency using a total protein stain like Ponceau S. Ensure good contact between the gel and membrane and that the transfer stack is assembled correctly.[7] | |
| High background | Non-specific antibody binding. | Increase the number and duration of wash steps.[6] Optimize the blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).[8] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[6] | |
| Multiple bands | Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[5] |
| Post-translational modifications or splice variants. | Consult the literature for known isoforms or modifications of PHLPP that may result in different band sizes.[5] | |
| Non-specific antibody. | Use an antibody that has been validated for Western blotting. Run a negative control (e.g., lysate from PHLPP knockout cells if available). |
PHLPP Immunoprecipitation (IP)
| Problem | Possible Cause | Solution |
| Low yield of immunoprecipitated PHLPP | Low protein abundance in the lysate. | Increase the amount of starting material (cell lysate).[9] |
| Inefficient antibody-protein binding. | Choose an antibody validated for IP. Optimize the antibody concentration and incubation time. Ensure the antibody has a high binding affinity (low KD).[9][10] | |
| Protein complex dissociation. | Perform all steps at 4°C to minimize protein degradation and complex disassembly. Use a gentle lysis buffer. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and stringency of wash steps. Consider adding a low concentration of detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. Use a non-specific IgG as an isotype control. |
III. Quantitative Data Summary
Table 1: Recommended Storage and Handling of Biotech-Grade PHLPP
| Parameter | Recommendation |
| Lyophilized Storage | -20°C to -80°C |
| Reconstituted Storage (Short-term) | 2-8°C for ≤ 1 week[11] |
| Reconstituted Storage (Long-term) | -20°C to -80°C in aliquots[11] |
| Reconstitution Buffer | As per Certificate of Analysis (typically sterile water or PBS)[11] |
| Reconstitution Concentration | 0.1 - 1.0 mg/mL[11] |
| Freeze-Thaw Cycles | Avoid repeated cycles |
Table 2: Typical Quality Control Specifications for Recombinant PHLPP
| Parameter | Typical Specification |
| Purity (SDS-PAGE) | > 95%[11][12] |
| Endotoxin Level | < 1.0 EU per µg of protein[11] |
| Formulation | Lyophilized from a buffered solution (e.g., Tris-based)[11] |
IV. Experimental Protocols
Reconstitution of Lyophilized PHLPP
Materials:
-
Lyophilized recombinant PHLPP protein vial
-
Sterile, high-purity water or recommended reconstitution buffer (e.g., sterile PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Briefly centrifuge the vial of lyophilized PHLPP to ensure the powder is collected at the bottom.
-
Allow the vial and the reconstitution buffer to equilibrate to room temperature.
-
Carefully open the vial.
-
Using a sterile pipette tip, slowly add the recommended volume of reconstitution buffer to the vial to achieve the desired concentration (typically 0.1-1.0 mg/mL).
-
Gently swirl the vial or pipette the solution up and down slowly to mix. Avoid vigorous shaking or vortexing to prevent protein denaturation and foaming.
-
Allow the vial to stand at room temperature for 15-30 minutes to ensure complete reconstitution.
-
Aliquot the reconstituted PHLPP solution into sterile, low-protein-binding microcentrifuge tubes for storage.
-
Store the aliquots at -80°C for long-term use.
PHLPP Phosphatase Activity Assay (Colorimetric)
This protocol is adapted for a 96-well plate format using the generic phosphatase substrate p-nitrophenyl phosphate (pNPP), which produces a yellow color upon dephosphorylation that can be measured at 405 nm.[13][14]
Materials:
-
Reconstituted recombinant PHLPP protein
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MnCl₂
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 50 mM stock in water)
-
Stop Solution: 1 M NaOH
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare serial dilutions of your PHLPP protein in Assay Buffer to determine the optimal enzyme concentration.
-
Prepare a substrate working solution by diluting the pNPP stock in Assay Buffer to the desired final concentration (e.g., 10 mM).
-
In a 96-well plate, add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the diluted PHLPP protein to the sample wells.
-
To initiate the reaction, add 50 µL of the pNPP working solution to all wells.
-
Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the sample wells to determine the net absorbance.
-
The phosphatase activity can be calculated using the Beer-Lambert law, where the extinction coefficient of p-nitrophenol at pH > 8 is approximately 18,000 M⁻¹cm⁻¹.
V. Mandatory Visualizations
Caption: PHLPP negatively regulates the PI3K/Akt and PKC signaling pathways.
Caption: Workflow for screening and validating small molecule inhibitors of PHLPP.
References
- 1. Biochemical Characterization of the Phosphatase Domain of the Tumor Suppressor PH Domain Leucine-Rich Repeat Protein Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of PHLPP phosphatases in metabolism [bmbreports.org]
- 3. researchgate.net [researchgate.net]
- 4. PHLPP - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips and tricks for immunoprecipitation of low abundant proteins | Proteintech Group [ptglab.com]
- 10. 5 tricks for a successful immunoprecipitation [labclinics.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. nibsc.org [nibsc.org]
- 13. PHLPP2 is a pseudophosphatase that lost activity in the metazoan ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating a P-Nitrophenyl Phosphate (PNPP) Phosphatase Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of phosphatase activity is crucial for understanding cellular signaling and identifying potential therapeutic inhibitors. This guide provides a comprehensive comparison for validating results from a p-Nitrophenyl Phosphate (pNPP) phosphatase assay, a common method for detecting phosphatase activity. This guide will also explore alternative assays and provide detailed experimental protocols.
Understanding the PNPP Phosphatase Assay
The p-Nitrophenyl Phosphate (pNPP) assay is a widely used colorimetric method to detect the activity of various protein phosphatases. The principle of the assay is based on the hydrolysis of the colorless substrate pNPP by a phosphatase, which results in the production of p-Nitrophenol (pNP), a yellow-colored product. The amount of pNP produced is directly proportional to the phosphatase activity and can be quantified by measuring the absorbance at 405 nm.[1][2] This assay is versatile and can be used to measure the activity of acid, neutral, and alkaline phosphatases by adjusting the pH of the assay buffer.[1]
Validating the PNPP Phosphatase Assay
Assay validation is a critical process to ensure that the method is reliable, reproducible, and fit for its intended purpose.[3] For a PNPP phosphatase assay, validation typically involves assessing the following parameters:
-
Linearity and Range: This determines the range over which the assay response is directly proportional to the analyte concentration. A standard curve is generated using serial dilutions of a known amount of p-Nitrophenol or a standard enzyme.
-
Precision: This assesses the reproducibility of the assay. It is usually expressed as the coefficient of variation (CV) and is determined by repeating the assay multiple times (intra-assay precision) and on different days (inter-assay precision).
-
Accuracy: This measures how close the experimental results are to the true value. It can be assessed by spiking samples with a known amount of analyte and calculating the percent recovery.
-
Specificity: This evaluates the ability of the assay to measure the analyte of interest without interference from other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
A phase-appropriate approach to assay validation is often adopted, with the rigor of validation increasing as a drug candidate moves through clinical development.[4]
Experimental Protocols
Basic PNPP Phosphatase Assay Protocol
This protocol provides a general framework for a colorimetric assay of protein phosphatases using pNPP.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer (specific to the phosphatase being studied, e.g., acidic or neutral)[1]
-
pNPP Substrate Solution (e.g., 10 mM)
-
Phosphatase-containing sample (e.g., cell lysate, purified enzyme)
-
Stop Solution (e.g., 5 N NaOH)[5]
Procedure:
-
Prepare samples and standards and add them in triplicate to a 96-well plate.[1]
-
Add the pNPP substrate solution to each well to start the reaction.[1][5]
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-60 minutes), protected from light.[1][6]
-
Stop the reaction by adding the stop solution to each well.[1][5]
-
Read the absorbance at 405 nm using a microplate reader.[1][5]
-
Calculate the phosphatase activity based on a standard curve.
Workflow for PNPP Assay
PNPP Assay Experimental Workflow
Comparison with Alternative Assays
While the pNPP assay is straightforward and cost-effective, it has limitations, such as lower specificity compared to other methods.[5] Several alternative assays are available for measuring phosphatase activity.
| Feature | PNPP Assay | Malachite Green Assay | Radioactive Release Assay | Proximity Extension Assay (PEA) |
| Principle | Colorimetric detection of p-Nitrophenol | Colorimetric detection of inorganic phosphate | Radiometric detection of released 32P | Dual antibody recognition with DNA barcode quantification |
| Substrate | p-Nitrophenyl Phosphate (non-specific) | Phosphopeptides (more specific) | 32P-labeled protein/peptide (highly specific) | Endogenous proteins in biological samples |
| Detection | Absorbance (405 nm) | Absorbance (620 nm) | Scintillation counting | Next-generation sequencing or qPCR |
| Specificity | Lower | Higher | High | Exceptional |
| Sensitivity | Moderate | High | Very High | Very High |
| Throughput | High | High | Lower | High |
| Advantages | Simple, inexpensive, high-throughput | Non-radioactive, high sensitivity | Direct measurement of dephosphorylation | High specificity, high multiplexing, low sample volume |
| Disadvantages | Lower specificity, potential for interference | Potential for background from free phosphate | Use of radioactivity, more complex | Requires specific antibody pairs, more expensive |
Malachite Green Assay
This colorimetric assay quantifies the release of inorganic phosphate from a phosphopeptide substrate.[2][5] The free phosphate forms a complex with malachite green and molybdate, which can be measured by absorbance.[5] This method offers higher specificity than the pNPP assay due to the use of specific phosphopeptide substrates.[5]
Radioactive Release Assay
This highly sensitive and specific method uses a 32P-labeled phosphoprotein or phosphopeptide as the substrate.[2] Phosphatase activity is determined by measuring the amount of released 32P-labeled phosphate.[2] While providing excellent data, the use of radioactive materials requires special handling and disposal procedures.
Proximity Extension Assay (PEA)
A more recent and highly advanced technique, PEA, allows for the highly specific and sensitive quantification of proteins.[7] In this method, pairs of antibodies linked to DNA oligonucleotides bind to the target protein. When in close proximity, the DNA tags hybridize and are extended, creating a unique reporter sequence that can be quantified by qPCR or next-generation sequencing.[7] This technology offers exceptional specificity and high-throughput capabilities for biomarker discovery.[7]
Signaling Pathway Context
Protein phosphorylation and dephosphorylation are fundamental mechanisms for regulating cellular processes. Protein kinases add phosphate groups to proteins, while protein phosphatases remove them. This reversible process acts as a molecular switch, controlling protein activity, localization, and interaction with other molecules.
Protein Phosphorylation and Dephosphorylation Cycle
Logical Relationships in Assay Validation
The validation of an analytical method is a structured process to ensure the reliability of its results.
Assay Validation Lifecycle
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edraservices.nl [edraservices.nl]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Peroxidase Substrates for Researchers and Drug Development Professionals
In the realm of biochemical and immunological assays, the choice of a peroxidase substrate is critical for achieving sensitive and reliable results. While a multitude of substrates are available, each possesses unique characteristics that make it more or in less suitable for specific applications such as ELISA, western blotting, and immunohistochemistry. This guide provides an objective comparison of commonly used peroxidase substrates, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their needs.
Unraveling "PPHP": A Note on Substrate Nomenclature
Initial searches for the peroxidase substrate "this compound" (Py-Ph-H2O2) did not yield specific information on a commercially available or widely documented substrate under this name. It is possible that this is a less common, proprietary, or potentially misinterpreted name for an existing substrate. Therefore, this guide will focus on a comprehensive comparison of well-established and extensively documented peroxidase substrates to provide a valuable and accurate resource for the scientific community.
Performance Characteristics of Common Peroxidase Substrates
The selection of a peroxidase substrate is often dictated by the required sensitivity, desired signal type (colorimetric, fluorometric, or chemiluminescent), and the specific application. Below is a summary of the performance characteristics of the most widely used horseradish peroxidase (HRP) substrates.
| Substrate | Abbreviation | Detection Method | Common Applications | Limit of Detection (LOD) | Signal Color/Output | Key Advantages | Key Disadvantages |
| 3,3’,5,5’-Tetramethylbenzidine | TMB | Colorimetric | ELISA, Western Blotting | ~60 pg/mL | Blue (652 nm), turns Yellow (450 nm) with stop solution | High sensitivity, non-carcinogenic alternative to OPD. | Light sensitive, reaction kinetics can be fast. |
| 3,3'-Diaminobenzidine | DAB | Colorimetric (Precipitating) | Immunohistochemistry (IHC), Western Blotting | Not typically quantified by concentration | Brown precipitate | Stable, heat-resistant precipitate, suitable for microscopy. | Potentially carcinogenic, lower sensitivity than some other substrates. |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Colorimetric | ELISA | ~2.5 ng/mL | Green (405-415 nm) | Soluble end product, wide dynamic range. | Less sensitive than TMB and OPD.[1] |
| o-Phenylenediamine dihydrochloride | OPD | Colorimetric | ELISA | ~70 pg/mL | Yellow-Orange (492 nm) | High sensitivity. | Mutagenic, light sensitive. |
| Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) | Fluorometric | ELISA, High-Throughput Screening | Picogram range | Resorufin (Ex/Em: ~570/~585 nm) | High sensitivity, low background. | Photolabile, requires a fluorescence plate reader. | |
| Luminol-based substrates (e.g., ECL) | Chemiluminescent | Western Blotting, ELISA | Femtogram range | Light emission | Extremely high sensitivity, wide dynamic range. | Requires specialized imaging equipment, signal can be transient. |
In-Depth Look: Reaction Mechanisms and Workflows
The enzymatic reaction catalyzed by horseradish peroxidase (HRP) involves the transfer of electrons from a substrate to hydrogen peroxide, resulting in a detectable signal. The specific mechanism and resulting product vary between substrates.
Colorimetric Detection: The TMB Pathway
TMB is one of the most popular chromogenic substrates for HRP in ELISA. In the presence of HRP and hydrogen peroxide, TMB is oxidized to a blue-colored cation radical. The reaction can be stopped by the addition of an acid (e.g., sulfuric acid), which converts the blue product to a stable yellow diimine with a higher molar absorptivity, thereby amplifying the signal.
References
A Researcher's Guide to Controls and Standards in Pseudohypoparathyroidism (PPHP) Assays
This guide provides a comparative overview of the assays, controls, and standards crucial for the functional assessment of Pseudohypoparathyroidism (PPHP), a group of rare genetic disorders characterized by end-organ resistance to parathyroid hormone (PTH). The primary defect in this compound, particularly type 1a (PHP1A), lies in heterozygous inactivating mutations of the GNAS gene, which encodes the alpha-subunit of the stimulatory G protein (Gsα). This deficiency impairs the PTH signaling cascade, leading to a blunted intracellular cyclic AMP (cAMP) response.
This guide is intended for researchers, scientists, and drug development professionals investigating this compound and the Gsα signaling pathway. We will delve into the primary functional assays, alternative methods, and the critical controls and standards required for robust and reproducible results.
Comparison of Primary this compound Diagnostic and Research Assays
The functional diagnosis and investigation of this compound rely on assays that probe the integrity of the PTH-Gsα-cAMP signaling axis. The primary method is the PTH-stimulated cAMP accumulation assay, complemented by Gsα activity assays and definitive genetic testing.
| Assay Type | Principle | Analytes Measured | Sample Types | Key Advantages | Key Limitations |
| PTH-Stimulated cAMP Assay | Measures the functional response of the Gsα pathway to PTH stimulation by quantifying the production of the second messenger, cAMP.[1][2] | Cyclic AMP (cAMP) | Patient-derived cells (fibroblasts, platelets), transfected cell lines, urine (in vivo).[3][4] | Directly assesses the physiological pathway's integrity. | Can be influenced by factors downstream of Gsα. |
| Gsα Activity Assay | Measures the intrinsic ability of the Gsα protein to bind to a non-hydrolyzable GTP analog (GTPγS), bypassing the need for receptor activation.[3] | GTPγS binding | Cell lysates (erythrocytes, fibroblasts).[3] | Isolates the function of the Gsα protein itself; useful for distinguishing this compound subtypes.[3] | Does not assess the receptor-G protein interaction. |
| GNAS Gene Sequencing | Identifies the specific pathogenic mutation in the GNAS gene.[5] | DNA sequence | Whole blood, saliva, cultured cells.[6] | Provides a definitive genetic diagnosis. | Does not provide functional information on the impact of the mutation. |
Essential Controls and Standards for a Robust PTH-Stimulated cAMP Assay
Proper controls and standards are paramount for the accurate interpretation of results from functional this compound assays. They ensure the assay is performing correctly and allow for meaningful comparisons between samples.
| Control/Standard | Purpose | Typical Readout/Interpretation |
| cAMP Standard Curve | To quantify the absolute concentration of cAMP in unknown samples.[7][8][9] | A standard curve is generated using known concentrations of cAMP, from which the concentration in experimental samples is interpolated. |
| Basal Control (Unstimulated) | To determine the baseline level of cAMP in the cells without any stimulation. | Provides a baseline to which stimulated responses are compared. |
| Positive Control (e.g., Forskolin, Cholera Toxin) | To confirm the viability of the downstream signaling components, as they directly activate adenylyl cyclase, bypassing the PTH receptor and Gsα.[3][7] | A robust cAMP production indicates that the adenylyl cyclase and subsequent machinery are functional. |
| Negative Control (Vehicle) | To account for any effects of the solvent used to dissolve the stimulating agent (PTH). | Should show no significant increase in cAMP compared to the basal control. |
| Wild-Type (WT) Gsα Control | In in-vitro studies using transfected cells, this serves as the reference for normal Gsα function.[5] | The cAMP response in cells with mutant Gsα is compared to the response in cells with WT Gsα to determine the extent of functional loss. |
| Healthy Donor Sample Control | In assays using patient-derived cells, samples from healthy individuals are used as a benchmark for a normal PTH response. | Establishes the expected range of cAMP production in a healthy population. |
Experimental Protocols
Key Experiment: Cell-Based PTH-Stimulated cAMP Accumulation Assay
This protocol describes a typical workflow for measuring PTH-induced cAMP production in a cell-based assay, for example, using a Gsα-deficient cell line transfected with either wild-type or mutant GNAS.
-
Cell Culture and Transfection:
-
Culture Gsα-null cells (e.g., Gnas E2−/E2−) in appropriate media.
-
Transfect cells with expression vectors containing either wild-type Gsα or a mutant Gsα sequence identified in a this compound patient. A mock transfection (empty vector) should also be included.
-
Allow 24-48 hours for protein expression.
-
-
PTH Stimulation:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of a PTH analog (e.g., PTH 1-34) or a fixed, supra-physiological concentration (e.g., 10⁻⁸ M) for a defined period (e.g., 15-30 minutes) at 37°C.[3] Include unstimulated (basal) and positive (e.g., Forskolin) controls.
-
-
Cell Lysis and cAMP Quantification:
-
Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
-
Quantify the intracellular cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][9]
-
Follow the kit manufacturer's instructions for preparing the cAMP standard curve and measuring the samples.
-
-
Data Analysis:
-
Calculate the cAMP concentration for each sample by interpolating from the standard curve.
-
Normalize the cAMP levels to the protein concentration in each well to account for variations in cell number.
-
Compare the cAMP response in cells expressing mutant Gsα to those expressing wild-type Gsα. A significantly lower response in the mutant-expressing cells is indicative of a loss-of-function mutation.[5]
-
Mandatory Visualizations
Caption: The PTH-Gsα signaling pathway leading to cAMP production.
Caption: Experimental workflow for a PTH-stimulated cAMP assay.
Quantitative Data Presentation
The following table summarizes representative data from a study investigating the functional consequences of specific GNAS mutations found in this compound patients. The data illustrates how a PTH-stimulated cAMP assay can quantify the degree of Gsα dysfunction.
| Gsα Variant | Receptor-Mediated cAMP Accumulation (% of Wild-Type) | Interpretation |
| Wild-Type Gsα | 100% (SEM ±3.31) | Normal Gsα function. |
| Gsα-392K Mutant | ~60.5% (SEM ±1.86) | Partial loss of function; diminished response to PTH.[3] |
| Gsα-388R Mutant | ~16.7% (SEM ±0.33) | Severe loss of function; minimal response to PTH.[3] |
| Novel p.N239D Mutant | Significantly decreased vs. WT (P < 0.01) | Loss of Gsα activity.[5] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. droracle.ai [droracle.ai]
- 3. Functional characterization of GNAS mutations found in patients with pseudohypoparathyroidism type Ic defines a new subgroup of pseudohypoparathyroidism affecting selectively Gsα-receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Identification of a novel GNAS mutation in a case of pseudohypoparathyroidism type 1A with normocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and research tests for pseudohypoparathyroidism - Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. abcam.com [abcam.com]
A Comparative Guide to Buffer Systems for PPHP-based Drug Delivery
For researchers and drug development professionals working with Poly(phosphohistidine) (PPHP) and other pH-sensitive drug delivery systems, the choice of buffer is critical. The buffer system not only maintains the pH but can also significantly influence the stability, aggregation, and release kinetics of the nanoparticle formulation. This guide provides a comparative overview of common biological buffer systems and their potential impact on the performance of this compound and similar pH-responsive nanoparticles, supported by experimental data from analogous systems.
The Critical Role of Buffer Selection in pH-Sensitive Drug Delivery
This compound and other polyhistidine-based polymers are promising vehicles for targeted drug delivery due to the pH-sensitive nature of the imidazole group in histidine, which has a pKa around 6.0-6.5. This property allows for the design of nanoparticles that are stable at physiological pH (7.4) and undergo a conformational change in the acidic environment of endosomes and tumors (pH 5.0-6.5), triggering the release of their therapeutic cargo.
The choice of buffer can affect this delicate pH-dependent mechanism. Buffer ions can interact with the polymer backbone or the encapsulated drug, influencing particle stability and release profiles. Therefore, careful consideration and empirical testing of different buffer systems are essential during the development and characterization of this compound-based therapeutics.
Comparison of Common Buffer Systems
| Buffer System | Effective pH Range | Key Characteristics & Potential Impact on this compound |
| Phosphate-Buffered Saline (PBS) | 5.8 - 8.0 | Pros: Mimics physiological conditions, widely used. Cons: Phosphate ions can sometimes interact with polymers and induce aggregation. The buffering capacity is weaker at pH values below 6.5. |
| TRIS (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.2 | Pros: Generally considered non-reactive with many biological molecules. Cons: pH is temperature-dependent. May not be ideal for mimicking the endosomal pH range. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Pros: Zwitterionic nature often leads to good stability of nanoparticles. Less interaction with metal ions. Cons: Can be more expensive than other buffers. |
| Acetate Buffer | 3.8 - 5.8 | Pros: Effective in the acidic pH range relevant for simulating endosomal conditions. Cons: Not suitable for experiments at physiological pH. |
| Citrate Buffer | 3.0 - 6.2 | Pros: Useful for acidic pH studies. Can chelate metal ions which may be beneficial for stability in some cases. Cons: Potential for interaction with certain drug molecules or polymers. |
Performance of pH-Sensitive Nanoparticles in Different pH Environments
The primary performance indicator for this compound and similar systems is their differential drug release at physiological versus acidic pH. The table below presents data from various studies on pH-sensitive nanoparticles, highlighting the significant increase in drug release at lower pH values.
| Nanoparticle System | Buffer Used | Drug Release at pH 7.4 | Drug Release at Acidic pH (pH ~5.0) |
| Doxorubicin-loaded radioluminescent nanocapsules | PBS | ~10% after 24 hours | ~60% after 24 hours[1] |
| Doxorubicin-loaded gelatin nanoparticles | Not Specified | ~24% cumulative release | ~95% cumulative release (at pH 3)[2] |
| Curcumin-loaded PSS@HMS nanoparticles | PBS | ~10% cumulative release | Stormed release observed[3] |
| Doxorubicin-loaded hydrazone-linked nanoparticles | PBS | <10% after 168 hours | 100% after 168 hours (at pH 6)[4] |
| Doxorubicin-loaded chitosan-based microparticles | Not Specified | ~45% cumulative release | ~71% cumulative release (at pH 5.5)[2] |
This data consistently demonstrates the "on-off" drug release mechanism that is central to the therapeutic strategy of pH-sensitive nanoparticles. While the specific buffer is not always the focus of these studies, the use of buffers like PBS is common for in vitro release assays.
Experimental Protocols
To aid researchers in evaluating the performance of their this compound formulations, we provide a generalized experimental protocol for assessing pH-triggered drug release.
General Protocol for In Vitro pH-Triggered Drug Release Study
Objective: To determine the cumulative release of a therapeutic agent from this compound nanoparticles at physiological pH (7.4) and endosomal/tumor pH (e.g., 5.0).
Materials:
-
Drug-loaded this compound nanoparticles
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate Buffer or Phosphate Buffer, pH 5.0
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or magnetic stirrer
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Suspend a known amount of drug-loaded this compound nanoparticles in a specific volume of the release buffer (e.g., 1 ml of PBS, pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of the same release buffer (e.g., 50 ml) to ensure sink conditions.
-
Incubate the system at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer.
-
Replenish the volume of the external buffer with fresh buffer to maintain sink conditions.
-
Repeat the procedure with the acidic buffer (e.g., Acetate Buffer, pH 5.0).
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
This protocol can be adapted to compare different buffer systems (e.g., TRIS, HEPES) at the same pH to investigate the specific effects of buffer ions on drug release.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Monitoring pH-Triggered Drug Release from Radioluminescent Nanocapsules with X-Ray Excited Optical Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release [mdpi.com]
Navigating the Maze of Reproducibility: A Comparative Guide to the PPHP Assay for COX-2 Activity
For researchers, scientists, and drug development professionals, the reproducibility of an assay is paramount to the integrity and validity of experimental findings. This guide provides a comprehensive comparison of the performance of the Cyclooxygenase-2 (COX-2) activity assay utilizing 5-phenyl-4-pentenyl-1-hydroperoxide (PPHP) as a substrate, with a focus on inter-laboratory reproducibility. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document aims to equip researchers with the necessary information to critically evaluate and implement this assay.
The reliable measurement of COX-2 activity is crucial in various research areas, including inflammation, cancer biology, and the development of non-steroidal anti-inflammatory drugs (NSAIDs). While numerous methods exist for quantifying COX-2 activity, assays employing the hydroperoxide substrate this compound offer a specific approach to probe the enzyme's peroxidase function. However, the consistency of results obtained from this assay across different laboratories can be influenced by a multitude of factors.
Quantitative Performance Comparison
To assess the inter-laboratory reproducibility of COX-2 activity assays, key performance metrics such as the coefficient of variation (CV) for intra-assay and inter-assay measurements are critical. While specific multi-laboratory studies on the this compound-based COX-2 assay are not extensively published, data from studies on the reproducibility of other COX-2 and enzyme assays provide a valuable benchmark for expected performance. Generally, for enzyme activity assays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for research purposes.[1][2]
Below is a table summarizing representative reproducibility data from various COX-2 activity assay methodologies. This data, while not specific to the this compound substrate, offers a comparative framework for expected variability.
| Assay Methodology | Analyte Measured | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| LC-MS/MS | Prostaglandin E2 | < 3.2 | < 3.2 | [3] |
| Fluorometric Kit | Prostaglandin G2 | Not Reported | Not Reported | [4] |
| Human Whole Blood Assay | Thromboxane B2 / Prostaglandin E2 | Not Reported | Not Reported | [5][6] |
| Immunoassay (CRP) | C-Reactive Protein (downstream marker) | < 2 | < 4 | [7] |
Note: The reproducibility of any assay can be significantly influenced by the laboratory environment, operator proficiency, and adherence to standardized protocols.
Experimental Protocol: this compound-Based COX-2 Activity Assay
This section details a generalized protocol for measuring COX-2 activity using this compound as a substrate. This protocol is a composite based on common methodologies for COX activity assays and should be optimized for specific experimental conditions.
Materials:
-
Purified recombinant human COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
5-phenyl-4-pentenyl-1-hydroperoxide (this compound) substrate
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic co-substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of COX-2 in a suitable buffer.
-
Prepare a working solution of hematin in the assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and then dilute to the final working concentration in the assay buffer.
-
Prepare a working solution of TMPD in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
COX Assay Buffer
-
Hematin solution
-
COX-2 enzyme solution (or sample containing COX-2)
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a brief period to allow for temperature equilibration.
-
Add the TMPD solution to each well.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
-
Data Acquisition:
-
Immediately after adding the substrate, place the microplate in a plate reader.
-
Measure the change in absorbance over time at 590-620 nm. The rate of increase in absorbance is proportional to the COX-2 peroxidase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit of time) from the linear portion of the kinetic curve.
-
Compare the activities of different samples or the effect of inhibitors by normalizing the reaction rates.
-
Workflow for a Typical COX-2 this compound Assay
A generalized workflow for the COX-2 this compound activity assay.
COX-2 Signaling Pathway
Understanding the signaling pathway that leads to the expression and activation of COX-2 is essential for interpreting experimental results and for the development of targeted therapeutics. Various stimuli, including pro-inflammatory cytokines, growth factors, and tumor promoters, can induce COX-2 expression through a complex network of intracellular signaling cascades.
Key Signaling Pathways Leading to COX-2 Expression
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PPHP
Hazard Profile and Safety Precautions
PPHP is anticipated to share hazards with similar chemical structures. Phenylphosphinic acid, for instance, is classified as a substance that is harmful if swallowed and can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. Ensure full skin coverage. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when dust may be generated. |
Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal process is critical to mitigate risks.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables like weighing paper and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with acidic organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Contaminated PPE: Used gloves, lab coats, and other PPE that have come into contact with this compound should be disposed of as hazardous waste. Place these items in a designated, sealed bag or container.
2. Spill Management: In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (such as sand or vermiculite) to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, as recommended by your EHS department.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
3. Final Disposal:
-
All hazardous waste containers must be securely sealed and properly labeled with the contents ("Hazardous Waste: this compound") and the date of accumulation.
-
Store the sealed containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound waste.
By implementing these procedures, laboratories can ensure a safe working environment and maintain compliance with regulatory standards, reinforcing a culture of safety and responsibility in scientific research.
References
Essential Safety and Handling Protocols for Polypropylene Homopolymer (PPHP)
For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safe handling of Polypropylene Homopolymer (PPHP) is paramount. Adherence to proper personal protective equipment (PPE) protocols and operational guidelines is critical to minimize risks associated with its handling and disposal. This compound, a thermoplastic polymer, is generally considered non-hazardous at ambient temperatures but can pose thermal burn risks when heated and respiratory irritation if fine dust is generated.[1]
Personal Protective Equipment (PPE) for this compound Handling
The selection of appropriate PPE is the first line of defense against potential hazards associated with this compound. The required equipment varies depending on the specific handling procedure, particularly whether the material is at ambient temperature or heated.
| Condition | Required PPE | Rationale |
| Ambient Temperature (Solid Pellets/Powder) | - Safety glasses or goggles - Standard laboratory coat - Protective gloves (e.g., nitrile) - Closed-toe shoes | Protects against eye irritation from dust and minimizes skin contact. Good laboratory practice. |
| Heated/Molten this compound | - Chemical splash goggles and a face shield[2] - Thermal-resistant gloves[2] - Flame-retardant laboratory coat (e.g., Nomex)[3] - Long pants and closed-toe shoes made of non-synthetic material | Provides protection against severe thermal burns from splashes of molten polymer.[1][2] |
| Generating this compound Dust/Fines | - NIOSH-approved respirator (if ventilation is inadequate)[4] - Safety glasses or goggles - Laboratory coat - Protective gloves | Prevents inhalation of fine particles, which can cause respiratory irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment. The following step-by-step guidance outlines the key procedural considerations.
Pre-Handling and Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the manufacturer's SDS for this compound.[5]
-
Ensure Adequate Ventilation: Work in a well-ventilated area.[6] For procedures that may generate dust or fumes (e.g., heating), a local exhaust ventilation system is required.
-
Inspect PPE: Ensure all necessary PPE is available, in good condition, and worn correctly.
-
Grounding: When handling large quantities or creating dust, use proper grounding procedures to prevent electrostatic discharge, which can be an ignition source for combustible dust.
Handling Procedures
Ambient Temperature (Solid Form):
-
Wear standard PPE (safety glasses, lab coat, gloves).
-
Avoid generating dust. If dust is present, minimize its dispersal.
-
Clean up spills promptly to prevent slipping hazards.[2]
Heated/Molten this compound:
-
Don appropriate thermal PPE (face shield, thermal gloves, flame-retardant lab coat).
-
Do not overheat the material, as this can generate irritating vapors.[1]
-
Handle with care to prevent splashes and contact with skin or eyes.
First Aid Measures
-
Eye Contact: For dust, rinse eyes with water. For contact with molten this compound, immediately flush with cool water for at least 15 minutes and seek immediate medical attention. Do not attempt to remove the solidified polymer.[1]
-
Skin Contact: For molten this compound, immediately immerse the affected area in cold water. Do not attempt to peel the solidified polymer from the skin. Seek prompt medical attention.[1]
-
Inhalation: If fumes from heated this compound are inhaled, move to fresh air. If respiratory irritation occurs, seek medical advice.[1]
Disposal Plan
-
Solid Waste: Dispose of solid this compound waste in accordance with local, state, and federal regulations. It is typically considered non-hazardous and can be disposed of as general solid waste or recycled where facilities exist.[6]
-
Contaminated Materials: Any materials contaminated with molten this compound should be cooled completely before disposal.
-
Empty Containers: Store empty containers in a well-ventilated area and dispose of them according to institutional guidelines.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of Polypropylene Homopolymer (this compound) in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
